AC-55541
Description
Properties
IUPAC Name |
N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUHFWIFSHROPY-RWPZCVJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022523 | |
| Record name | AC-55541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916170-19-9 | |
| Record name | AC-55541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AC-55541
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-55541 is a potent and highly selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and nociception.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of AC-55541, detailing its molecular interactions, downstream signaling cascades, and functional consequences. The information is intended for researchers, scientists, and professionals in drug development who are investigating PAR2 signaling and the therapeutic potential of its modulators.
Introduction to AC-55541
AC-55541 is a non-peptidic agonist of PAR2, distinguishing it from endogenous activators like trypsin and synthetic peptide agonists such as SLIGRL-NH2.[3][4] Its selectivity is a key feature, as it shows no significant activity at other PAR subtypes (PAR1, PAR3, PAR4) or over 30 other receptors involved in pain and inflammation pathways.[1][2][3][5] This specificity makes AC-55541 a valuable tool for elucidating the physiological and pathophysiological roles of PAR2. In vivo studies have demonstrated that AC-55541 can induce pronociceptive effects, such as thermal hyperalgesia and edema.[3]
Core Mechanism of Action: PAR2 Agonism
The primary mechanism of action of AC-55541 is the direct activation of Protease-Activated Receptor 2. Unlike endogenous proteolytic activation which involves cleavage of the receptor's N-terminus to expose a tethered ligand, AC-55541 binds to and activates PAR2 directly. This activation initiates a cascade of intracellular signaling events.
G Protein Coupling and Downstream Signaling
Upon binding of AC-55541, PAR2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The canonical PAR2 signaling pathway involves coupling to Gαq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][2]
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
This signaling cascade is central to many of the cellular responses induced by AC-55541.
Quantitative Data Summary
The potency of AC-55541 has been quantified in various in vitro functional assays. The following table summarizes the reported pEC50 values, which represent the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect.
| Assay Type | Cell Type | pEC50 | Reference |
| Cell Proliferation | Not Specified | 6.7 | [2][5] |
| Phosphatidylinositol (PI) Hydrolysis | Not Specified | 5.9 | [1][2][5] |
| Calcium (Ca2+) Mobilization | Not Specified | 6.6 | [1][2][5] |
Experimental Protocols
Detailed experimental protocols for the characterization of AC-55541 are described in the primary literature.[3] Below are generalized methodologies for the key experiments cited.
Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: Cells endogenously or recombinantly expressing PAR2 are seeded in microplates and cultured to confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The dye enters the cells and is cleaved to its active, calcium-binding form.
-
Compound Addition: A baseline fluorescence reading is taken. AC-55541 at various concentrations is then added to the wells.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 value is calculated.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates, the products of PLC-mediated PIP2 hydrolysis.
-
Cell Labeling: Cells expressing PAR2 are incubated with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositides.
-
Compound Treatment: The labeled cells are washed and then stimulated with various concentrations of AC-55541 in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Quantification: The amount of [3H]-inositol phosphates is determined by scintillation counting.
-
Data Analysis: The data are used to construct a dose-response curve to determine the EC50.
Cell Proliferation Assay
This assay assesses the effect of AC-55541 on the rate of cell division.
-
Cell Seeding: Cells are seeded at a low density in multi-well plates and allowed to attach.
-
Compound Exposure: The cells are then treated with various concentrations of AC-55541.
-
Incubation: The plates are incubated for a period of time (e.g., 24-72 hours) to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is quantified using various methods, such as MTS assay, BrdU incorporation, or direct cell counting.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the EC50.
In Vivo Effects and Pronociceptive Mechanism
Intrapaw administration of AC-55541 in rodent models elicits robust and persistent thermal hyperalgesia and edema.[3] This pronociceptive effect is thought to be mediated by the activation of PAR2 on sensory neurons. Interestingly, these effects can be completely blocked by the co-administration of antagonists for the tachykinin 1 (NK1) receptor or the transient receptor potential vanilloid 1 (TRPV1) channel.[3] This suggests that PAR2 activation by AC-55541 leads to the release of neuropeptides like substance P (which acts on NK1 receptors) and calcitonin gene-related peptide (CGRP), which in turn sensitize nociceptors, partly through the modulation of TRPV1 channels.
Conclusion
AC-55541 is a selective and potent PAR2 agonist that activates the receptor to induce Gαq/11-mediated signaling, resulting in PI hydrolysis, intracellular calcium mobilization, and cell proliferation. Its in vivo effects on nociception highlight the role of PAR2 in pain pathways and its interplay with other key mediators like substance P and TRPV1. As a specific pharmacological tool, AC-55541 is invaluable for the continued exploration of PAR2 biology and the development of novel therapeutics targeting this receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 3. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
The Selective Profile of AC-55541: A Technical Guide to a Potent PAR2 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity and pharmacological profile of AC-55541, a potent and selective small-molecule agonist for Protease-Activated Receptor 2 (PAR2). The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, drug discovery, and biomedical research.
Introduction to AC-55541
AC-55541, with the chemical name N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide, is a non-peptidic small molecule that has been identified as a highly selective agonist of PAR2.[1][2] Its discovery marked a significant advancement in the study of PAR2, providing a valuable chemical tool to probe the receptor's physiological and pathological roles without the limitations of peptide agonists, such as poor bioavailability and rapid degradation.[3]
Quantitative Selectivity and Potency Profile
AC-55541 demonstrates high potency and selectivity for PAR2. It has been shown to activate PAR2-mediated signaling pathways at nanomolar concentrations while exhibiting no significant activity at other PAR subtypes (PAR1, PAR3, and PAR4) or a broad panel of over 30 other molecular targets, including receptors involved in nociception and inflammation.[1][4][5][6][7][8][9]
Table 1: In Vitro Potency of AC-55541 in Functional Assays
| Assay Type | Parameter | Value (pEC50) | Potency (nM) |
| Cellular Proliferation | pEC50 | 6.7 | ~200 |
| Phosphatidylinositol (PI) Hydrolysis | pEC50 | 5.9 | ~1260 |
| Calcium (Ca2+) Mobilization | pEC50 | 6.6 | ~251 |
Data compiled from multiple sources.[1][4][5][6][8][9] The potency in nM is an approximation derived from the pEC50 values.
Signaling Pathways and Mechanism of Action
Activation of PAR2 by AC-55541 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), PAR2 couples to multiple G proteins, primarily Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can subsequently activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade.[10]
Caption: PAR2 signaling pathway activated by AC-55541.
Experimental Protocols
The following sections outline the generalized methodologies for the key in vitro assays used to characterize the selectivity and potency of AC-55541. These protocols are based on standard pharmacological practices.
PAR Selectivity Assay (Calcium Mobilization)
This assay determines the selectivity of AC-55541 for PAR2 over other PAR subtypes.
Caption: Experimental workflow for PAR selectivity assay.
Methodology:
-
Cell Culture: Cells stably expressing individual human PAR subtypes (PAR1, PAR2, PAR3, or PAR4) are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution and incubated to allow for dye uptake and de-esterification.
-
Compound Addition: A range of concentrations of AC-55541 is added to the wells. Positive controls, consisting of known agonists for each PAR subtype, are also included.
-
Signal Detection: Changes in intracellular calcium are monitored by measuring fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is analyzed to generate concentration-response curves and determine the EC50 values for AC-55541 at each PAR subtype.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gαq/11 activation.
Methodology:
-
Cell Labeling: Cells expressing PAR2 are incubated with [3H]myo-inositol to radiolabel the cellular phosphoinositide pools.
-
Pre-incubation: The cells are washed and pre-incubated in a buffer containing LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Compound Stimulation: Cells are stimulated with various concentrations of AC-55541 or a known PAR2 agonist for a defined period.
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.
-
Quantification: The radiolabeled inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
-
Data Analysis: The amount of inositol phosphate accumulation is plotted against the concentration of AC-55541 to determine the EC50 value.
Caption: Workflow for Phosphatidylinositol Hydrolysis Assay.
In Vivo Activity
In vivo studies have demonstrated that AC-55541 is orally bioavailable and elicits PAR2-dependent physiological responses. Intrapaw administration of AC-55541 in rodents has been shown to induce robust and persistent thermal hyperalgesia and edema, effects that are characteristic of PAR2 activation in nociceptive pathways.[1]
Conclusion
AC-55541 is a well-characterized, potent, and highly selective small-molecule agonist of PAR2. Its favorable pharmacological profile makes it an invaluable tool for investigating the diverse biological functions of PAR2 in health and disease. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working with this important research compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
An In-Depth Technical Guide to the Downstream Signaling Pathways of AC-55541
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the downstream signaling pathways activated by AC-55541, a potent and selective agonist of Protease-Activated Receptor 2 (PAR2). This document details the molecular mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction to AC-55541 and PAR2
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including inflammation, pain, and cellular proliferation. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor.
AC-55541 is a small molecule agonist that selectively activates PAR2 without the need for proteolytic cleavage. Its selectivity for PAR2 over other PAR subtypes and a wide range of other receptors makes it a valuable tool for elucidating the specific functions of PAR2.[1][2][3] This guide will delve into the intricate signaling cascades initiated by the binding of AC-55541 to PAR2.
Quantitative Data on AC-55541 Activity
The potency and efficacy of AC-55541 have been characterized in various in vitro functional assays. The following tables summarize the key quantitative data available for AC-55541.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Calcium (Ca²⁺) Mobilization | pEC₅₀ | 6.6 | Not specified | [1][2][4] |
| Phosphatidylinositol (PI) Hydrolysis | pEC₅₀ | 5.9 | Not specified | [1][2][4] |
| Cellular Proliferation | pEC₅₀ | 6.7 | Not specified | [2][4] |
| Assay Type | Parameter | Value (nM) | Reference |
| Calcium (Ca²⁺) Mobilization | EC₅₀ | 100 - 300 | [5][6] |
| Phosphatidylinositol (PI) Hydrolysis | Potency Range | 200 - 1000 | [7][8] |
| Cellular Proliferation | Potency Range | 200 - 1000 | [7][8] |
Core Downstream Signaling Pathways of AC-55541/PAR2 Activation
Activation of PAR2 by AC-55541 initiates a cascade of intracellular events through the coupling of distinct G-protein subtypes and β-arrestin. The primary signaling pathways are detailed below.
Gαq/11-Mediated Signaling: Phospholipase C Activation, IP₃/DAG Formation, and Calcium Mobilization
Upon activation by AC-55541, PAR2 preferentially couples to G-proteins of the Gαq/11 family. This interaction activates Phospholipase C (PLC), a key enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses.
Gα12/13-Mediated Signaling: RhoA Activation and Cytoskeletal Reorganization
PAR2 can also couple to G-proteins of the Gα12/13 family. Activation of Gα12/13 leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), such as p115RhoGEF and LARG. These RhoGEFs, in turn, activate the small GTPase RhoA by promoting the exchange of GDP for GTP. GTP-bound RhoA is the active form and can modulate the activity of downstream effectors, most notably Rho-associated kinase (ROCK). The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton, influencing processes such as cell contraction, migration, and adhesion.
β-Arrestin-Mediated Signaling: ERK1/2 Activation
Beyond G-protein-dependent signaling, PAR2 activation by AC-55541 also triggers G-protein-independent pathways mediated by β-arrestins. Following receptor activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of PAR2. β-arrestins act as scaffold proteins, bringing together components of the mitogen-activated protein kinase (MAPK) cascade, including Raf, MEK, and ERK1/2. This scaffolding facilitates the phosphorylation and activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, influencing cellular processes like proliferation and inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the downstream signaling of AC-55541.
Intracellular Calcium Mobilization Assay
This protocol describes a common method for measuring changes in intracellular calcium concentration upon PAR2 activation using a fluorescent calcium indicator.
Workflow Diagram:
Methodology:
-
Cell Culture: Plate cells expressing PAR2 (e.g., HEK293, HT-29, or KNRK cells) in a 96-well black-wall, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the same buffer, often containing probenecid to prevent dye leakage. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with the buffered salt solution to remove any extracellular dye.
-
Compound Preparation: Prepare a dilution series of AC-55541 in a separate 96-well plate.
-
Measurement: Place the cell plate into a fluorescence microplate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading. The instrument then adds the AC-55541 dilutions to the cell plate, and the fluorescence intensity is measured kinetically to detect the increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of AC-55541, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of PIP₂, as a direct measure of Gαq/11 pathway activation.
Methodology:
-
Cell Labeling: Plate PAR2-expressing cells in a multi-well plate and incubate them overnight with [³H]myo-inositol in inositol-free medium to radiolabel the cellular phosphoinositide pool.
-
Pre-incubation: Wash the cells to remove unincorporated [³H]myo-inositol and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulation: Add various concentrations of AC-55541 to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and extract the soluble inositol phosphates.
-
Separation: Separate the radiolabeled inositol phosphates from the other cellular components using anion-exchange chromatography.
-
Quantification: Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.
-
Data Analysis: Plot the amount of accumulated [³H]inositol phosphates against the concentration of AC-55541 and fit the data to a dose-response curve to calculate the EC₅₀.
Cellular Proliferation Assay
This protocol outlines a method to assess the effect of AC-55541 on cell growth and division.
Methodology:
-
Cell Seeding: Seed PAR2-expressing cells in a 96-well plate at a low density in complete growth medium and allow them to attach overnight.
-
Serum Starvation (Optional): To synchronize the cells and reduce baseline proliferation, the cells can be incubated in a low-serum or serum-free medium for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of AC-55541. Include a positive control (e.g., serum-containing medium) and a negative control (serum-free medium).
-
Incubation: Incubate the cells for a period of 24 to 72 hours, depending on the cell type's doubling time.
-
Proliferation Measurement: Assess cell viability and proliferation using a colorimetric or fluorometric assay, such as:
-
MTS/XTT Assay: Add the reagent to the wells and incubate for 1-4 hours. The absorbance is read on a microplate reader, which is proportional to the number of viable cells.
-
Crystal Violet Staining: Fix and stain the cells with crystal violet. After washing and solubilizing the dye, the absorbance is measured.
-
Direct Cell Counting: Detach the cells using trypsin and count them using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Plot the measure of cell proliferation against the concentration of AC-55541 to determine the effect on cell growth.
In Vivo Thermal Hyperalgesia Model
This protocol describes a method to evaluate the pronociceptive effects of AC-55541 in a rodent model.
Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a noxious thermal stimulus (e.g., using a plantar test apparatus with a radiant heat source). The heat source is directed to the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded.
-
Compound Administration: Administer AC-55541 via intraplantar injection into the hind paw.
-
Post-treatment Measurements: At various time points after AC-55541 administration, re-measure the paw withdrawal latency. A significant decrease in the withdrawal latency compared to the baseline indicates thermal hyperalgesia.
-
Antagonist Co-administration (Optional): To investigate the involvement of other receptors in the hyperalgesic response, co-administer AC-55541 with a selective antagonist for receptors such as the tachykinin 1 (neurokinin 1) receptor or the transient receptor potential vanilloid 1 (TRPV1) receptor.[7] A reversal of the hyperalgesic effect by an antagonist would indicate the involvement of that receptor in the downstream signaling cascade.
Conclusion
AC-55541 is a powerful pharmacological tool for investigating the multifaceted roles of PAR2. Its activation of the Gαq/11, Gα12/13, and β-arrestin pathways underscores the complexity of PAR2 signaling. The detailed understanding of these downstream pathways and the availability of robust experimental protocols are essential for researchers in academia and industry who are working to unravel the therapeutic potential of targeting PAR2 in various disease states. This guide provides a solid foundation for such endeavors, offering a clear and concise summary of the current knowledge on AC-55541-mediated signaling.
References
- 1. Long-lasting inflammation and long-term hyperalgesia after subcutaneous formalin injection into the rat hindpaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid evoked thermal hyperalgesia involves peripheral P2Y1 receptor mediated TRPV1 phosphorylation in a rodent model of thrombus induced ischemic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unveiling the Agonist Activity of AC-55541: A Technical Guide to its Structure-Activity Relationship and Functional Characterization
For Immediate Release
This technical guide provides an in-depth analysis of AC-55541, a potent and selective small-molecule agonist of the Protease-Activated Receptor 2 (PAR2). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of PAR2 and the structure-activity relationship (SAR) of its modulators.
Introduction to AC-55541
AC-55541, with the chemical name N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide, is a key pharmacological tool for studying the physiological and pathological roles of PAR2.[1] As a non-peptidic agonist, it offers advantages over traditional peptide-based activators in terms of metabolic stability and potential for therapeutic development. This guide will delve into the quantitative aspects of its activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Analysis of AC-55541 Activity
The potency and efficacy of AC-55541 have been determined through various in vitro functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different signaling endpoints.
| Assay Type | Parameter | Value | Reference |
| Cell Proliferation | pEC50 | 6.7 | [2][3][4][5] |
| Phosphatidylinositol (PI) Hydrolysis | pEC50 | 5.9 | [2][3][4][5] |
| Calcium (Ca2+) Mobilization | pEC50 | 6.6 | [2][3][4][5] |
| Calcium (Ca2+) Mobilization | Potency Range (nM) | 200 - 1000 | [1] |
Table 1: In Vitro Potency of AC-55541
AC-55541 demonstrates high selectivity for PAR2, showing no significant activity at other PAR subtypes or a broad panel of over 30 other receptors involved in nociception and inflammation.[1][2][3][4][5]
| Pharmacokinetic Parameter | Value | Species | Reference |
| Elimination Half-life | 6.1 hours | Rat | [1] |
Table 2: Pharmacokinetic Profile of AC-55541
Structure-Activity Relationship (SAR)
While a detailed SAR study involving a broad series of AC-55541 analogs is not extensively available in the public domain, the existing literature on non-peptidic PAR2 agonists allows for some inferences. The chemical structure of AC-55541, a complex molecule with multiple aromatic and heterocyclic moieties, suggests that specific hydrophobic and hydrogen-bonding interactions are crucial for its binding and activation of PAR2.
Mutagenesis studies on PAR2 have indicated that non-peptide agonists like AC-55541 may interact with the receptor at sites distinct from the binding pocket of peptide agonists.[6] This highlights the potential for developing agonists and antagonists with unique pharmacological profiles by exploring the chemical space around the AC-55541 scaffold.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the activity of AC-55541.
Calcium Mobilization Assay
This assay is a primary method for assessing the activation of Gq-coupled receptors like PAR2.
Objective: To measure the increase in intracellular calcium concentration following receptor activation by AC-55541.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human PAR2 are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist Preparation: A dilution series of AC-55541 is prepared in the assay buffer.
-
Fluorescence Measurement: The plate is placed in a kinetic fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of the AC-55541 solutions.
-
Data Acquisition: Fluorescence intensity is measured kinetically for several minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is used to calculate the concentration-response curve and determine the pEC50 value.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a downstream consequence of Gq-coupled receptor activation and phospholipase C (PLC) activity.
Objective: To quantify the production of inositol phosphates in response to PAR2 activation by AC-55541.
Methodology:
-
Cell Labeling: PAR2-expressing cells are metabolically labeled by incubating them with [3H]-myo-inositol overnight.
-
Cell Treatment: The labeled cells are washed and then stimulated with various concentrations of AC-55541 in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Chromatographic Separation: The different inositol phosphate species are separated using anion-exchange chromatography.
-
Quantification: The radioactivity of the eluted fractions is measured by liquid scintillation counting.
-
Data Analysis: The amount of [3H]-inositol phosphates produced is plotted against the concentration of AC-55541 to generate a concentration-response curve and determine the pEC50.
Cell Proliferation Assay
This assay assesses the effect of PAR2 activation on cell growth.
Objective: To determine the effect of AC-55541 on the proliferation of PAR2-expressing cells.
Methodology:
-
Cell Seeding: Cells are seeded in multi-well plates at a low density.
-
Treatment: The cells are treated with various concentrations of AC-55541 or a vehicle control.
-
Incubation: The cells are incubated for a period of several days to allow for proliferation.
-
Quantification of Proliferation: Cell proliferation can be measured using various methods:
-
Direct Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
DNA Synthesis Measurement (e.g., BrdU incorporation): This method quantifies the incorporation of a thymidine analog into the DNA of proliferating cells.
-
-
Data Analysis: The cell number or metabolic activity is plotted against the concentration of AC-55541 to determine its effect on cell proliferation and calculate the pEC50.
Signaling Pathways and Experimental Workflows
The activation of PAR2 by AC-55541 initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, visualize these pathways and the experimental workflows.
Caption: Signaling pathway of AC-55541-mediated PAR2 activation.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: Experimental workflow for the phosphatidylinositol hydrolysis assay.
Conclusion
AC-55541 is a valuable pharmacological tool for investigating the multifaceted roles of PAR2. Its well-characterized potency, selectivity, and in vivo activity make it a cornerstone for studies on inflammation, pain, and other physiological processes where PAR2 is implicated. While further exploration of the structure-activity relationship of the AC-55541 scaffold is warranted, the information presented in this guide provides a solid foundation for researchers in the field. The detailed experimental protocols and pathway visualizations serve as a practical resource for designing and interpreting experiments aimed at understanding PAR2 pharmacology.
References
- 1. innoprot.com [innoprot.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 4-phosphate is a major source of GPCR-stimulated phosphoinositide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
The Biological Function of AC-55541: A Selective PAR2 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily, plays a critical role in a myriad of physiological and pathological processes, including inflammation, pain, and cellular proliferation.[1][2][3] Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it a compelling target for therapeutic intervention.[2][4] AC-55541 is a potent and selective small-molecule agonist of PAR2, making it an invaluable tool for elucidating the receptor's complex signaling and physiological functions.[5][6] This technical guide provides a comprehensive overview of the biological function of AC-55541, with a focus on its signaling pathways, quantitative activity, and the experimental methodologies used for its characterization.
Core Biological Function and Mechanism of Action
AC-55541 functions as a selective agonist for PAR2, initiating a cascade of intracellular signaling events.[5][7] Unlike endogenous proteolytic activators, AC-55541 directly binds to the receptor to induce a conformational change that triggers downstream signaling.[8] This activation is highly specific to PAR2, with no significant activity observed at other PAR subtypes or over 30 other receptors involved in nociception and inflammation.[5][6]
Upon activation by AC-55541, PAR2 couples primarily through Gαq, leading to the activation of phospholipase C (PLC).[2][9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] Furthermore, PAR2 activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.[9][10][11]
Quantitative Data Summary
The potency and efficacy of AC-55541 have been quantified across various in vitro assays. The following tables summarize the key quantitative data for AC-55541 and, for comparative purposes, other known PAR2 agonists.
| Agonist | Assay Type | Cell Line | Potency (pEC50) | Potency (EC50) | Reference |
| AC-55541 | Cellular Proliferation | - | 6.7 | ~200 nM | [5][6] |
| AC-55541 | Phosphatidylinositol (PI) Hydrolysis | - | 5.9 | ~1260 nM | [5][6][7] |
| AC-55541 | Calcium (Ca2+) Mobilization | CHO-hPAR2 | 6.6 | ~250 nM | [5][6][7][12] |
| 2-furoyl-LIGRLO-NH2 | Calcium (Ca2+) Mobilization | - | 7.0 | ~100 nM | [13] |
| SLIGRL-NH2 | Calcium (Ca2+) Mobilization | Human PAR2-expressing cells | - | ~1.4 - 3.5 µM | [12] |
| GB-110 | Calcium (Ca2+) Mobilization | HT-29 | - | ~0.28 µM | [12][13] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
| Pharmacokinetic Parameter | Species | Administration Route | Value | Reference |
| Elimination Half-Life (t1/2) | Rat | Intraperitoneal | 6.1 hours | [5][14] |
| Peak Plasma Concentration (Cmax) | Rat | Intraperitoneal | 1035 ng/ml | [14] |
| Time to Peak Concentration (Tmax) | Rat | Intraperitoneal | 50 minutes | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: PAR2 signaling cascade initiated by AC-55541.
Caption: Workflow for a calcium flux assay.
Detailed Experimental Protocols
Calcium Mobilization Assay
This protocol is a standard method for assessing the activation of Gq-coupled GPCRs like PAR2 by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human PAR2 (or other suitable cell line, e.g., CHO-hPAR2).[12]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well or 384-well plates.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
AC-55541 and other test compounds.
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed PAR2-expressing cells into the microplates at an appropriate density and culture overnight to allow for adherence.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, often containing Pluronic F-127 to aid in dye solubilization. Remove the culture medium from the cells and add the dye loading solution. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of AC-55541 and control compounds in assay buffer in a separate compound plate.
-
Fluorescence Measurement: Place the cell plate and the compound plate into the kinetic fluorescence plate reader. The instrument will first establish a baseline fluorescence reading from the cells.
-
Agonist Addition: The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Data Acquisition: Immediately following compound addition, the fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.[12]
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is used to determine the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
PAR2-expressing cells.
-
Cell culture medium.
-
6-well plates or other suitable culture vessels.
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: Culture PAR2-expressing cells in 6-well plates. Prior to the experiment, cells are often serum-starved overnight to reduce basal ERK phosphorylation. Treat the cells with various concentrations of AC-55541 for a specified time (e.g., 5-15 minutes).[15]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against p-ERK. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total-ERK to serve as a loading control.
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. The ratio of p-ERK to t-ERK is calculated to determine the extent of ERK phosphorylation.[15]
In Vivo Activity
In vivo studies in rats have demonstrated that AC-55541 is well-absorbed following intraperitoneal administration and exhibits a sustained plasma exposure.[5] Administration of AC-55541 has been shown to elicit robust and persistent thermal hyperalgesia and edema, effects that are indicative of PAR2's role in pain and inflammation.[5] These effects were blocked by co-administration of antagonists for tachykinin 1 (neurokinin 1) and transient receptor potential vanilloid 1 (TRPV1), suggesting a downstream signaling interplay with these receptors in vivo.[5]
Conclusion
AC-55541 is a potent and selective small-molecule agonist of PAR2 that has proven to be an indispensable research tool. Its ability to specifically activate PAR2 has facilitated a deeper understanding of the receptor's involvement in key signaling pathways, including calcium mobilization and MAPK activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize AC-55541 in their investigations of PAR2 biology and its therapeutic potential.
References
- 1. portlandpress.com [portlandpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Protease-activated receptor 2 signalling pathways: a role in pain processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 2 signaling in inflammation - ProQuest [proquest.com]
- 5. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PAR2 Overcomes Gefitinib Resistance in Non-Small-Cell Lung Cancer Cells Through Inhibition of EGFR Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. thecharestlab.org [thecharestlab.org]
In-Depth Technical Guide: AC-55541 (CAS Number 916170-19-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-55541 is a potent and selective small-molecule agonist of the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, nociception, and cell proliferation. This document provides a comprehensive technical overview of AC-55541, including its physicochemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are investigating the therapeutic potential of targeting PAR2.
Introduction
Protease-Activated Receptor 2 (PAR2) is a unique member of the G protein-coupled receptor (GPCR) superfamily that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin.[1] This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events. PAR2 is widely expressed in various tissues and cell types, and its activation has been linked to both pro-inflammatory and tissue-reparative effects, making it a complex but attractive therapeutic target.[2]
AC-55541 (CAS 916170-19-9) has been identified as a potent and selective non-peptidic agonist of PAR2.[3][4] Unlike endogenous protease activators, AC-55541 directly binds to and activates the receptor without the need for proteolytic cleavage, providing a valuable pharmacological tool to probe the function of PAR2 in various experimental models.[1] This guide summarizes the key technical data and methodologies associated with the study of AC-55541.
Physicochemical Properties
A summary of the key physicochemical properties of AC-55541 is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 916170-19-9 | [2][3][5] |
| Molecular Formula | C₂₅H₂₀BrN₅O₃ | [2][3][5] |
| Molecular Weight | 518.36 g/mol | [2][3][5] |
| IUPAC Name | N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide | [3] |
| Appearance | Solid | [3] |
| Purity | >98% | [3] |
| Solubility | Soluble in DMSO to 50 mM | [2][3][5] |
| Storage | Store at -20°C in the dark and under desiccating conditions. | [3] |
Pharmacology
Mechanism of Action
AC-55541 is a selective agonist of Protease-Activated Receptor 2 (PAR2).[1][3] It directly binds to the receptor, inducing a conformational change that triggers downstream intracellular signaling pathways.[1] Notably, AC-55541 does not exhibit activity at other PAR subtypes or at over 30 other receptors that are involved in nociception and inflammation, highlighting its selectivity.[2][3][5]
In Vitro Activity
AC-55541 has been demonstrated to activate PAR2 signaling in a variety of in vitro assays, leading to cellular responses such as proliferation, phosphatidylinositol (PI) hydrolysis, and intracellular calcium mobilization.[3][4] The potency of AC-55541 in these assays is summarized in the table below.
| Assay | pEC₅₀ | EC₅₀ (nM) | Reference(s) |
| Cell Proliferation | 6.7 | ~200 | [2][3][5] |
| PI Hydrolysis | 5.9 | ~1260 | [2][3][5] |
| Ca²⁺ Mobilization | 6.6 | ~251 | [2][3][5] |
In Vivo Activity
In vivo studies have shown that AC-55541 exhibits pronociceptive activity.[3][6] Intrapaw administration of AC-55541 in rats elicits robust and persistent thermal hyperalgesia and edema.[4] These effects were shown to be blocked by the co-administration of a tachykinin 1 (neurokinin 1) receptor antagonist or a transient receptor potential vanilloid (TRPV) 1 antagonist.[4] Systemic administration of AC-55541 also produced a similar degree of hyperalgesia.[4]
Pharmacokinetic studies in rats have shown that AC-55541 is well absorbed after intraperitoneal administration, reaching micromolar peak plasma concentrations.[4] It is stable to metabolism by liver microsomes and has an elimination half-life of 6.1 hours.[4]
Signaling Pathway
Activation of PAR2 by AC-55541 initiates a cascade of intracellular signaling events characteristic of G protein-coupled receptor activation. As a GPCR, PAR2 can couple to multiple G protein subtypes, leading to the activation of various downstream effectors. The primary signaling pathway involves the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a rise in cytosolic Ca²⁺ concentration. In addition to Gαq, PAR2 can also couple to Gαs and Gα12/13, leading to the modulation of cyclic AMP (cAMP) levels and Rho-kinase activity, respectively. Furthermore, PAR2 activation can lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor internalization, as well as the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
AC-55541 activates PAR2, leading to downstream signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of AC-55541, primarily based on the work of Gardell et al. (2008).[4]
Cell Proliferation Assay
This assay measures the effect of AC-55541 on the proliferation of cells expressing PAR2.
-
Cell Line: HT-29 human colon adenocarcinoma cells (or other suitable cell line endogenously or recombinantly expressing PAR2).
-
Materials:
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS).
-
AC-55541 stock solution in DMSO.
-
96-well microplates.
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Prepare serial dilutions of AC-55541 in serum-free medium.
-
Replace the medium with the AC-55541 dilutions and incubate for 48-72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the EC₅₀ value from the dose-response curve.
-
Phosphatidylinositol (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates following PAR2 activation.
-
Cell Line: PC-3 human prostate cancer cells (or other suitable cell line).
-
Materials:
-
Complete culture medium.
-
[³H]myo-inositol.
-
Inositol-free medium.
-
AC-55541 stock solution in DMSO.
-
LiCl solution.
-
Dowex AG1-X8 resin.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Label cells with [³H]myo-inositol in inositol-free medium for 24-48 hours.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with LiCl (e.g., 10 mM) for 15-30 minutes to inhibit inositol monophosphatase.
-
Add various concentrations of AC-55541 and incubate for 30-60 minutes.
-
Lyse the cells and collect the supernatant.
-
Separate the inositol phosphates from free [³H]myo-inositol using Dowex anion-exchange chromatography.
-
Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Determine the EC₅₀ value from the dose-response curve.
-
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon PAR2 activation.
-
Cell Line: HEK293 cells stably expressing human PAR2 (or other suitable cell line).
-
Materials:
-
Complete culture medium.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
AC-55541 stock solution in DMSO.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
-
-
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and allow to adhere overnight.
-
Load the cells with Fluo-4 AM (e.g., 2-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject various concentrations of AC-55541 and immediately record the change in fluorescence over time (typically for 1-3 minutes).
-
Calculate the peak fluorescence response and determine the EC₅₀ value from the dose-response curve.
-
Workflow for the intracellular calcium mobilization assay.
In Vivo Thermal Hyperalgesia Assay
This assay assesses the pronociceptive effects of AC-55541 in an animal model.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Materials:
-
AC-55541.
-
Vehicle (e.g., saline or DMSO/saline mixture).
-
Plantar test apparatus (Hargreaves apparatus).
-
-
Procedure:
-
Acclimate the rats to the testing environment and apparatus.
-
Measure the baseline paw withdrawal latency to a radiant heat source.
-
Administer AC-55541 via intraplantar injection into the hind paw (e.g., in a volume of 50 µL).
-
Measure the paw withdrawal latency at various time points post-injection (e.g., 15, 30, 60, 120 minutes).
-
A decrease in paw withdrawal latency compared to baseline indicates thermal hyperalgesia.
-
Analyze the data to determine the magnitude and duration of the hyperalgesic effect.
-
Conclusion
AC-55541 is a valuable pharmacological tool for studying the role of PAR2 in health and disease. Its potency and selectivity make it a suitable probe for elucidating the complex signaling pathways and physiological functions mediated by this receptor. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible characterization of AC-55541 and other PAR2 modulators. As research into the therapeutic potential of targeting PAR2 continues, a thorough understanding of the properties and methodologies associated with compounds like AC-55541 will be crucial for advancing the field.
References
- 1. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. abcam.com [abcam.com]
AC-55541 molecular weight and formula
An In-Depth Technical Guide to AC-55541
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental methodologies related to AC-55541, a potent and selective agonist of the Protease-Activated Receptor 2 (PAR2).
Core Properties of AC-55541
AC-55541 is a small molecule compound widely used in research to investigate the physiological and pathological roles of PAR2.[1][2][3] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₂₀BrN₅O₃[1][2][3][] |
| Molecular Weight | 518.36 g/mol [2][3][][5] |
| CAS Number | 916170-19-9[1][2][3] |
| Purity | ≥97%[2][3] |
| Form | Solid[1] |
| Solubility | Soluble in DMSO to 50 mM[1][2][3] |
Biological Activity and Potency
AC-55541 is a potent and selective agonist for PAR2, with no significant activity at other PAR subtypes or a panel of over 30 other receptors involved in inflammation and nociception.[1][2][3] Its agonistic activity has been quantified in various in vitro functional assays.
| Assay | pEC₅₀ |
| Cell Proliferation | 6.7[1][2][3] |
| Phosphatidylinositol (PI) Hydrolysis | 5.9[1][2][3][5] |
| Calcium (Ca²⁺) Mobilization | 6.6[1][2][3][5] |
In vivo, AC-55541 has been shown to exhibit pronociceptive activity.[1][2][3]
Signaling Pathway of AC-55541
As a PAR2 agonist, AC-55541 initiates a cascade of intracellular signaling events upon binding to the receptor. This pathway is characteristic of G-protein coupled receptor (GPCR) activation, primarily involving the Gαq subunit, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the activity of AC-55541. Specific cell types, reagent concentrations, and incubation times should be optimized for the experimental system being used.
Calcium (Ca²⁺) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
References
Navigating the Solubility and Signaling of AC-5554T: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of AC-55541, a potent and selective protease-activated receptor 2 (PAR2) agonist. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data on solubility in various solvents, outlines detailed experimental protocols for solution preparation, and visualizes the intricate PAR2 signaling pathway initiated by this compound.
Core Focus: Solubility and Signaling of a Key PAR2 Agonist
AC-55541 is a valuable tool for investigating the physiological and pathological roles of PAR2, a G protein-coupled receptor implicated in inflammation, pain, and cancer. A thorough understanding of its solubility and the downstream signaling cascades it triggers is paramount for accurate and reproducible experimental design. This guide addresses these critical aspects to facilitate its effective use in research and development.
Quantitative Solubility Data
The solubility of AC-55541 has been determined in a range of common laboratory solvents. The following table summarizes this quantitative data, providing a clear reference for the preparation of stock solutions and experimental media.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| Dimethyl Sulfoxide (DMSO) | 10 | ~19.3 | Cayman Chemical[1] |
| Dimethyl Sulfoxide (DMSO) | 25.92 | 50 | Tocris Bioscience[2] |
| Dimethyl Sulfoxide (DMSO) | 5.18 | 10 | TargetMol[3] |
| Dimethylformamide (DMF) | 15 | ~28.9 | Cayman Chemical[1] |
| DMF:PBS (pH 7.2) (1:8) | 0.11 | ~0.21 | Cayman Chemical[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 4.82 | MedchemExpress[4] |
Note: The molecular weight of AC-55541 is approximately 518.4 g/mol . Molar concentrations are calculated based on this value.
Experimental Protocols
Accurate preparation of AC-55541 solutions is crucial for obtaining reliable experimental results. Below are detailed protocols for creating stock solutions and formulations for in vivo studies.
Preparation of Stock Solutions in Organic Solvents
A common practice for many small molecules, including AC-55541, is the preparation of a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in aqueous media.
Materials:
-
AC-55541 (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of AC-55541 powder. Due to the high potency of the compound, it is recommended to handle it with appropriate personal protective equipment in a well-ventilated area.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the AC-55541 powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution of the compound. Gentle warming or sonication can be employed to aid dissolution if necessary, though it is often not required for DMSO.[3]
-
Storage: Once dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.[4]
Preparation of an In Vivo Formulation
For animal studies, a formulation that ensures the solubility and bioavailability of the compound is essential. The following protocol describes the preparation of a vehicle containing a mixture of co-solvents.
Materials:
-
AC-55541 stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Initial Mixture: In a sterile tube, combine the required volume of the AC-55541 DMSO stock solution with PEG300. For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300.[4]
-
Homogenization: Vortex the mixture until it is a clear and homogenous solution.
-
Addition of Surfactant: Add Tween-80 to the mixture. Following the example, add 50 µL of Tween-80.[4]
-
Final Dilution: Vortex again to ensure thorough mixing.
-
Aqueous Phase Addition: Add the final volume of saline to the mixture (e.g., 450 µL) and vortex until a clear solution is obtained.[4] This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Administration: It is recommended to prepare this working solution fresh on the day of use.[4]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in working with AC-55541, the following diagrams have been generated using the DOT language.
Caption: Generalized workflow for preparing AC-55541 stock solutions and determining solubility.
AC-55541 exerts its biological effects by activating PAR2, which couples to multiple G protein signaling pathways. The diagram below illustrates the key downstream signaling cascades initiated upon receptor activation.
Caption: AC-55541 activates PAR2, leading to Gq and β-arrestin mediated signaling pathways.
Activation of PAR2 by AC-55541 primarily involves the Gαq subunit, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5] Concurrently, PAR2 activation can also lead to the recruitment of β-arrestin, which can initiate a separate signaling cascade, including the activation of the extracellular signal-regulated kinase (ERK) pathway.[4] These pathways collectively orchestrate the cellular responses to PAR2 activation, such as cell proliferation and inflammation.
References
- 1. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 3. JCI Insight - The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain [insight.jci.org]
- 4. Protease activated receptor 2 (PAR2) activation is sufficient to induce the transition to a chronic pain state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AC-55541 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Quantitative Data Summary
The following tables summarize the in vitro potency of AC-55541 in various functional assays.
Table 1: Potency of AC-55541 in Functional Assays
| Assay Type | pEC50 | EC50 (nM) |
| Cell Proliferation | 6.7 | ~200 |
| Phosphatidylinositol (PI) Hydrolysis | 5.9 | ~1260 |
| Calcium (Ca2+) Mobilization | 6.6 | ~251 |
Signaling Pathway Diagram
Caption: AC-55541 activates the PAR2-Gαq signaling cascade.
Experimental Protocols
Cell Proliferation Assay (WST-1 Method)
This protocol describes a colorimetric assay to measure cell proliferation induced by AC-55541 using the WST-1 reagent.
Materials:
-
Cells expressing PAR2 (e.g., HT-29, CHO-hPAR2)
-
Complete cell culture medium
-
AC-55541 (stock solution in DMSO)
-
WST-1 reagent
-
96-well clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
AC-55541 Treatment:
-
Prepare serial dilutions of AC-55541 in complete culture medium. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest AC-55541 concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared AC-55541 dilutions or vehicle control.
-
Incubate for 24 to 72 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for the specific cell line.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute on a shaker to ensure uniform color distribution.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only with WST-1) from all readings.
-
Plot the absorbance values against the logarithm of the AC-55541 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Calcium Mobilization Assay (Fluo-4 AM Method)
This protocol outlines a fluorescence-based assay to measure intracellular calcium mobilization in response to AC-55541 stimulation.
Materials:
-
Cells expressing PAR2
-
Complete cell culture medium
-
AC-55541 (stock solution in DMSO)
-
Fluo-4 AM (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will form a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A final concentration of 2-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127 is recommended.
-
Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
AC-55541 Stimulation and Data Acquisition:
-
During the dye loading incubation, prepare a separate 96-well plate with serial dilutions of AC-55541 in HBSS at 4-5 times the final desired concentration. A suggested final concentration range is 1 nM to 10 µM.
-
Wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Place the cell plate in the fluorescence microplate reader.
-
Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Program the instrument to inject the AC-55541 dilutions from the compound plate into the cell plate.
-
Record a baseline fluorescence for a few seconds before injection and continue recording for 2-3 minutes after injection to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence (F₀), or as the peak fluorescence intensity.
-
Plot the peak response against the logarithm of the AC-55541 concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Experimental Workflow Diagram
Caption: General experimental workflow for AC-55541 cell-based assays.
Storage and Handling
AC-55541 is typically supplied as a solid. It is recommended to prepare a stock solution in a suitable solvent such as DMSO or DMF. Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing aqueous solutions from the DMSO stock, it is advisable to use a buffer containing a surfactant like Pluronic F-127 to improve solubility.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for AC-55541 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of AC-55541, a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), in primary neuron cultures. This document outlines the pharmacological properties of AC-55541, detailed protocols for its application in functional assays, and the underlying signaling pathways in neurons.
Introduction to AC-55541
AC-55541 is a non-peptidic agonist of PAR2, a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, nociception, and neuroprotection.[1][2][3] Unlike endogenous peptide agonists, AC-55541 offers greater stability and specificity, making it a valuable tool for investigating PAR2 function in neuronal systems. It has been shown to stimulate cell proliferation, phosphatidylinositol (PI) hydrolysis, and calcium (Ca²⁺) mobilization in vitro and exhibits pronociceptive activity in vivo.[1][2][3][4][5]
Quantitative Data
The following table summarizes the reported potency of AC-55541 in various in vitro assays. While specific EC₅₀ values in primary neurons are not extensively published, the data from cell lines provide a strong indication of the effective concentration range.
| Assay Type | Reported Potency (pEC₅₀) | Reported Potency (EC₅₀) | Cell Type/System | Reference |
| Cell Proliferation | 6.7 | ~200 nM | In vitro assays | [1][2][3] |
| PI Hydrolysis | 5.9 | ~1.26 µM | In vitro assays | [1][2][3] |
| Ca²⁺ Mobilization | 6.6 | ~251 nM | In vitro assays | [1][2][3] |
Signaling Pathways in Primary Neurons
Activation of PAR2 by AC-55541 in primary neurons initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of these events, PAR2 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK), which is implicated in pain plasticity.
Experimental Protocols
The following protocols are adapted from established methodologies for studying GPCR agonists in primary neuronal cultures and can be applied to investigate the effects of AC-55541.
Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol is suitable for studying the effects of AC-55541 on sensory neurons involved in nociception.
Materials:
-
E13-E15 mouse or rat embryos
-
Hank's Buffered Salt Solution (HBSS)
-
Collagenase A/D and Papain
-
DMEM/F12 medium with 10% FBS
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine and laminin-coated culture plates
-
Cytosine arabinoside (AraC) to inhibit non-neuronal cell proliferation
Procedure:
-
Dissect DRGs from embryos and place them in ice-cold HBSS.
-
Enzymatically dissociate the ganglia with a collagenase/papain solution at 37°C.
-
Mechanically triturate the ganglia to obtain a single-cell suspension.
-
Plate the dissociated cells on poly-D-lysine/laminin-coated plates in DMEM/F12 with 10% FBS.
-
After 2-4 hours, replace the medium with supplemented Neurobasal medium.
-
On the following day, add AraC (final concentration 1-5 µM) to the culture to limit the growth of non-neuronal cells.
-
Maintain the cultures at 37°C in a 5% CO₂ incubator for 2-7 days before experimentation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR2 activation by AC-55541.
Materials:
-
Primary neuron culture (e.g., DRG neurons)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
AC-55541 stock solution in DMSO
-
Fluorescence plate reader or microscope with imaging capabilities
Procedure:
-
Prepare a loading buffer by diluting the calcium dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the neurons and add the loading buffer.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add AC-55541 at the desired concentration (a dose-response curve from 1 nM to 10 µM is recommended).
-
Immediately begin recording the fluorescence intensity over time.
-
At the end of the experiment, add a positive control such as ionomycin or KCl to confirm cell viability and dye loading.
-
Analyze the data by calculating the change in fluorescence intensity from baseline.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the investigation of how AC-55541 modulates neuronal excitability and ion channel function.
Materials:
-
Primary neuron culture
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Artificial cerebrospinal fluid (aCSF) for extracellular solution
-
Intracellular solution containing K-gluconate
-
AC-55541
Procedure:
-
Prepare aCSF and intracellular solutions and filter them.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Place the culture dish on the microscope stage and perfuse with aCSF.
-
Approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record the baseline membrane potential and firing properties in response to current injections.
-
Perfuse the chamber with aCSF containing AC-55541 (e.g., 1 µM).
-
Record the changes in membrane potential and firing properties.
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., -60 mV) and record baseline currents.
-
Apply AC-55541 and record any changes in holding current or agonist-evoked currents.
Neuroinflammation Co-culture Model and Cytokine Release Assay
This protocol can be used to assess the pro- or anti-inflammatory effects of AC-55541 in a neuron-microglia co-culture system.
Materials:
-
Primary cortical neuron culture
-
Primary microglia culture
-
Co-culture medium (e.g., Neurobasal medium supplemented for both cell types)
-
Lipopolysaccharide (LPS) as an inflammatory stimulus
-
AC-55541
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Establish a primary cortical neuron culture.
-
Isolate primary microglia from neonatal rodent brains.
-
Seed the microglia onto the established neuron culture to create a co-culture.
-
Allow the co-culture to stabilize for 24-48 hours.
-
Treat the co-cultures with:
-
Vehicle control
-
AC-55541 alone
-
LPS alone (to induce inflammation)
-
AC-55541 in combination with LPS
-
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the culture supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Assess neuronal viability using methods like MTT assay or immunostaining for neuronal markers.
Conclusion
AC-55541 is a valuable pharmacological tool for elucidating the role of PAR2 in neuronal function and disease. The protocols and data presented here provide a framework for its application in primary neuron cultures, enabling researchers to investigate its effects on intracellular signaling, neuronal excitability, and neuroinflammation. Careful dose-response studies are recommended to determine the optimal concentration for each specific primary neuron type and experimental endpoint.
References
- 1. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 2. AC 55541 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC-55541 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-55541 is a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation and nociception. AC-55541 serves as a valuable pharmacological tool for investigating the in vivo functions of PAR2. These application notes provide detailed protocols for the use of AC-55541 in rodent models to study its effects on pain and inflammation.
Data Presentation
In Vitro Activity of AC-55541
| Assay Type | Potency (pEC50) | Reference |
| Cell Proliferation | 6.7 | [1] |
| Phosphatidylinositol (PI) Hydrolysis | 5.9 | [1] |
| Calcium (Ca2+) Mobilization | 6.6 | [1] |
In Vivo Pharmacokinetics of AC-55541 in Rats
| Parameter | Value | Route of Administration | Animal Model | Reference |
| Peak Plasma Concentration | Micromolar range | Intraperitoneal | Rat | [1] |
| Elimination Half-Life | 6.1 hours | Intraperitoneal | Rat | [1] |
In Vivo Dose for Pronociceptive Effects
| Route of Administration | Dose Range (mg/kg) | Effect | Animal Model | Reference |
| Intrapaw | 3 - 10 | Thermal Hyperalgesia and Edema | Rat | [2] |
| Systemic (Intraperitoneal) | Not explicitly stated, but produced a similar degree of hyperalgesia as local administration. | Thermal Hyperalgesia | Rat | [1] |
Experimental Protocols
Protocol 1: Induction of Thermal Hyperalgesia and Paw Edema in Rats via Intrapaw Administration of AC-55541
This protocol details the local administration of AC-55541 into the rat hind paw to assess its direct pro-nociceptive and inflammatory effects.
Materials:
-
AC-55541 (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Male Sprague-Dawley rats (200-250 g)
-
27-30 gauge needles and syringes
-
Plethysmometer or digital calipers
-
Plantar test apparatus (Hargreaves apparatus)
Procedure:
-
Animal Acclimation: Acclimate rats to the testing environment for at least 2 days prior to the experiment. Handle the animals daily to minimize stress.
-
Preparation of AC-55541 Solution:
-
AC-55541 is soluble in DMSO.[2] Prepare a stock solution of AC-55541 in 100% DMSO.
-
For in vivo administration, the stock solution must be diluted. A common vehicle is a mixture of DMSO and saline. It is crucial to perform vehicle control experiments.
-
Example Formulation: To prepare a 1 mg/mL solution for a 10 mg/kg dose in a 250g rat (total dose 2.5 mg), dissolve 5 mg of AC-55541 in 0.5 mL of DMSO, and then bring the final volume to 5 mL with sterile saline (final DMSO concentration of 10%). The final solution should be clear.
-
-
Baseline Measurements:
-
Paw Volume: Measure the volume of the rat's hind paw using a plethysmometer or the paw thickness with digital calipers. This will serve as the baseline for edema measurement.
-
Thermal Nociceptive Threshold: Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate for 15-20 minutes. Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw and record the latency for the rat to withdraw its paw. This is the baseline paw withdrawal latency (PWL).
-
-
Intrapaw Administration:
-
Briefly restrain the rat.
-
Inject 50 µL of the AC-55541 solution (or vehicle control) into the plantar surface of the hind paw using a 27-30 gauge needle.
-
-
Post-Administration Measurements:
-
At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), re-measure the paw volume/thickness and the thermal paw withdrawal latency.
-
A decrease in PWL indicates thermal hyperalgesia.
-
An increase in paw volume/thickness indicates edema.
-
Protocol 2: Induction of Systemic Hyperalgesia in Rats via Intraperitoneal Administration of AC-55541
This protocol describes the systemic administration of AC-55541 to investigate its widespread effects on nociception. Note: While systemic administration has been shown to induce hyperalgesia, a specific dose has not been published.[1] Therefore, a dose-finding study is recommended, starting with doses similar to the effective local administration.
Materials:
-
AC-55541 (powder)
-
DMSO
-
Sterile 0.9% saline
-
Male Sprague-Dawley rats (200-250 g)
-
23-25 gauge needles and syringes
-
Plantar test apparatus (Hargreaves apparatus)
Procedure:
-
Animal Acclimation and Baseline Measurements: Follow steps 1 and 3 as described in Protocol 1.
-
Preparation of AC-55541 Solution: Prepare the dosing solution as described in Protocol 1. The concentration should be adjusted based on the desired dose and an injection volume of 5-10 mL/kg.
-
Intraperitoneal (IP) Injection:
-
Properly restrain the rat.
-
Locate the lower right abdominal quadrant.
-
Insert a 23-25 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure no blood or urine is drawn.
-
Inject the AC-55541 solution or vehicle control.
-
-
Post-Administration Measurements:
-
At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), measure the thermal paw withdrawal latency as described in Protocol 1.
-
A decrease in PWL in both the ipsilateral and contralateral paws would indicate a systemic hyperalgesic effect.
-
Mandatory Visualizations
Caption: Signaling pathway of PAR2 activation by AC-55541.
Caption: Experimental workflow for in vivo studies with AC-55541.
References
Application Notes and Protocols: AC-55541 Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-55541 is a potent and selective non-peptide agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, nociception, and cell proliferation.[1] Activation of PAR2 is known to stimulate the hydrolysis of phosphatidylinositol (PI) and subsequent mobilization of intracellular calcium. This application note provides a detailed protocol for a calcium mobilization assay to characterize the activity of AC-55541 on PAR2-expressing cells.
The assay is based on the use of a fluorescent calcium indicator to measure the transient increase in intracellular calcium concentration following the stimulation of PAR2 by AC-55541. This method is suitable for determining the potency and efficacy of AC-55541 and for screening for potential modulators of PAR2 activity.
Data Presentation
Table 1: Biological Activity of AC-55541
| Parameter | Value | Reference |
| Target | Protease-Activated Receptor 2 (PAR2) | [1] |
| Activity | Agonist | [1][2] |
| pEC50 (Calcium Mobilization) | 6.6 | |
| EC50 (Calcium Mobilization) | ~251 nM | Calculated |
| pEC50 (PI Hydrolysis) | 5.9 | |
| pEC50 (Cell Proliferation) | 6.7 |
Table 2: Physicochemical Properties of AC-55541
| Property | Value | Reference |
| Molecular Weight | 518.36 g/mol | |
| Formula | C₂₅H₂₀BrN₅O₃ | |
| Solubility | Soluble to 50 mM in DMSO | |
| Purity | ≥97% | |
| Storage | Store at -20°C |
Signaling Pathway
Activation of PAR2 by the agonist AC-55541 initiates a signaling cascade that leads to the mobilization of intracellular calcium. The diagram below illustrates this pathway.
Caption: AC-55541 activation of PAR2 leading to calcium release.
Experimental Protocol: Calcium Mobilization Assay
This protocol is designed for a 96-well plate format and can be adapted for higher throughput formats.
Materials and Reagents
-
Cells: HEK293T cells transiently or stably expressing human PAR2.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
AC-55541: Stock solution (10 mM in DMSO).
-
Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127: 20% (w/v) solution in DMSO.
-
Assay Buffer: Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4).
-
Control Agonist: Trypsin or a known PAR2-activating peptide (e.g., SLIGRL-NH₂).
-
Control Antagonist (optional): A known PAR2 antagonist (e.g., AZ3451).
-
96-well black, clear-bottom assay plates.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation, FLIPR).
Experimental Workflow
Caption: Step-by-step workflow for the AC-55541 calcium assay.
Detailed Protocol
1. Cell Culture and Plating: a. Culture PAR2-expressing HEK293T cells in T75 flasks until they reach 80-90% confluency. b. Harvest the cells and seed them into a 96-well black, clear-bottom plate at a density of 25,000 to 35,000 cells per well in 100 µL of culture medium. c. Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours.
2. Dye Loading: a. Prepare the Fluo-4 AM loading solution. For one 96-well plate, mix 12.5 µL of 4 mM Fluo-4 AM stock with 12.5 µL of 20% Pluronic F-127. Add this mixture to 11 mL of assay buffer to get a final Fluo-4 AM concentration of 4 µM. b. Gently remove the culture medium from the wells. c. Add 100 µL of the Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 1 hour in the dark.
3. Compound Preparation: a. Prepare a serial dilution of AC-55541 in assay buffer. A typical concentration range would be from 1 nM to 10 µM. b. Also prepare solutions for a positive control (e.g., 10 µM SLIGRL-NH₂) and a negative control (assay buffer with DMSO at the same final concentration as the highest AC-55541 concentration).
4. Calcium Flux Measurement: a. After the incubation period, wash the cells twice with 100 µL of assay buffer to remove excess dye. b. Add 100 µL of assay buffer to each well. c. Place the cell plate and the compound plate into the fluorescence plate reader. d. Set the instrument to measure fluorescence intensity (Excitation: 488 nm, Emission: 525 nm for Fluo-4) at 1-second intervals for a total of 120-180 seconds. e. After establishing a stable baseline fluorescence for 15-20 seconds, configure the instrument to automatically inject 50 µL of the AC-55541 dilutions (or controls) into the respective wells. f. Continue recording the fluorescence for the remainder of the set time.
5. Data Analysis: a. The change in fluorescence is typically expressed as the ratio of fluorescence after compound addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀). b. Determine the peak fluorescence response for each concentration of AC-55541. c. Plot the peak response against the logarithm of the AC-55541 concentration. d. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.
Conclusion
This application note provides a comprehensive protocol for conducting a calcium mobilization assay to characterize the activity of the PAR2 agonist, AC-55541. The detailed methodology, data presentation, and visual diagrams offer a clear guide for researchers in the field of GPCR signaling and drug discovery. Careful execution of this protocol will yield reliable and reproducible data on the potency and efficacy of AC-55541.
References
Application Notes and Protocols for AC-55541 in a Phosphoinositide (PI) Hydrolysis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-55541 is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation and nociception.[1][2] Contrary to the initial query, current scientific literature identifies AC-55541 as a PAR2 agonist, not a TrkA agonist. Activation of PAR2 by agonists like AC-55541 stimulates multiple downstream signaling pathways, including the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leading to the generation of the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] This phosphoinositide (PI) hydrolysis is a key event in cellular signaling, resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
This document provides detailed application notes and a protocol for utilizing AC-55541 in a PI hydrolysis assay to study PAR2 activation. Additionally, for informational purposes, the signaling pathway for TrkA-mediated PI hydrolysis is also described and visualized.
Data Presentation
The following table summarizes the in vitro potency of AC-55541 in various functional assays as reported in the literature.
| Assay Type | Parameter | Value | Species | Reference |
| PI Hydrolysis | pEC50 | 5.9 | Not Specified | [1][3] |
| Ca2+ Mobilization | pEC50 | 6.6 | Not Specified | [1][3] |
| Cell Proliferation | pEC50 | 6.7 | Not Specified | [1] |
| PAR2 Agonist Activity | pEC50 | 6.7 | Not Specified | [1][2] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Signaling Pathways
AC-55541-Mediated PAR2 Signaling to PI Hydrolysis
AC-55541 binds to and activates PAR2, which couples to Gαq/11 G-proteins. This activation stimulates phospholipase C (PLC), which then hydrolyzes PIP2 into IP3 and DAG, leading to downstream signaling events.
AC-55541 activation of PAR2 leading to PI hydrolysis.
TrkA Signaling to PI Hydrolysis
For clarity, the following diagram illustrates the signaling pathway from the Nerve Growth Factor (NGF) receptor, TrkA, to PI hydrolysis. NGF binding to TrkA induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Shc and FRS2, and enzymes including PLCγ.[4] Activated PLCγ then catalyzes the hydrolysis of PIP2.
NGF-TrkA signaling pathway leading to PI hydrolysis.
Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay Using AC-55541
This protocol outlines the measurement of inositol phosphate accumulation following stimulation with AC-55541 in cells endogenously or recombinantly expressing PAR2.
Materials:
-
Cells: A suitable cell line expressing PAR2 (e.g., HT-29, HEK293 transfected with human PAR2).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Labeling Medium: Inositol-free medium supplemented with dialyzed FBS.
-
[³H]myo-inositol
-
AC-55541: Prepare a stock solution in DMSO.[1]
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing 10 mM LiCl.
-
Lysis Buffer: 10 mM Formic Acid.
-
Anion Exchange Resin: Dowex AG1-X8 (formate form).
-
Elution Buffers:
-
Wash Buffer: 1 M Formic Acid / 60 mM Ammonium Formate.
-
Elution Buffer: 1 M Formic Acid / 1 M Ammonium Formate.
-
-
Scintillation Cocktail
-
24-well plates
Experimental Workflow Diagram:
Workflow for a PI hydrolysis assay.
Procedure:
-
Cell Culture and Labeling:
-
Seed PAR2-expressing cells into 24-well plates and grow to near confluency.
-
Replace the culture medium with inositol-free medium containing 1-2 µCi/mL of [³H]myo-inositol.
-
Incubate for 18-24 hours to allow for incorporation of the radiolabel into membrane phosphoinositides.
-
-
Assay Performance:
-
Gently wash the cells twice with serum-free medium.
-
Add 0.5 mL of stimulation buffer containing 10 mM LiCl to each well and pre-incubate for 10-15 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Prepare serial dilutions of AC-55541 in stimulation buffer.
-
Add the desired concentrations of AC-55541 to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known PAR2 agonist peptide like SLIGRL-NH2).
-
Incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the stimulation buffer.
-
Lyse the cells by adding 1 mL of ice-cold 10 mM formic acid to each well.
-
Incubate on ice for at least 30 minutes.
-
Transfer the lysates to microcentrifuge tubes.
-
-
Chromatographic Separation:
-
Prepare columns with Dowex AG1-X8 anion exchange resin.
-
Apply the cell lysates to the columns.
-
Wash the columns with the wash buffer to remove free [³H]myo-inositol.
-
Elute the total inositol phosphates with the elution buffer.
-
-
Quantification and Data Analysis:
-
Add the eluate to scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Plot the CPM values against the logarithm of the AC-55541 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
AC-55541 is a valuable pharmacological tool for studying the activation and signaling of PAR2. The PI hydrolysis assay is a robust method for quantifying the functional consequences of PAR2 activation by AC-55541. While AC-55541 does not act on TrkA, understanding the distinct signaling pathways of both PAR2 and TrkA is crucial for researchers in the fields of cell signaling and drug development. The protocols and data presented here provide a framework for the successful implementation of AC-55541 in in vitro pharmacological studies.
References
Administration of AC-55541 in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of AC-55541, a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), in rodent models. This document includes information on its mechanism of action, pharmacokinetic properties, and recommended administration routes, along with detailed experimental procedures.
Introduction to AC-55541
AC-55541 is a valuable pharmacological tool for investigating the physiological and pathological roles of PAR2. It selectively activates PAR2 signaling, leading to downstream events such as phosphatidylinositol (PI) hydrolysis and intracellular calcium (Ca2+) mobilization.[1][2][3][4] In rodent models, administration of AC-55541 has been shown to induce thermal hyperalgesia and edema, making it a useful compound for studying nociception and inflammation.[1]
Mechanism of Action
AC-55541 acts as an agonist at the Protease-Activated Receptor 2 (PAR2). Upon binding, it triggers a conformational change in the receptor, initiating intracellular signaling cascades. This includes the activation of G-proteins, leading to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium, leading to a transient increase in cytosolic Ca2+ levels.
Caption: Signaling pathway of AC-55541 via PAR2 activation.
Pharmacokinetic and In Vitro Data
AC-55541 exhibits favorable pharmacokinetic properties in rats, including good absorption and a sustained plasma exposure following intraperitoneal administration.[1]
| Parameter | Value | Species | Administration Route | Reference |
| Elimination Half-Life (t½) | 6.1 hours | Rat | Intraperitoneal | [1] |
| Absorption | Well absorbed, reaching micromolar peak plasma concentrations | Rat | Intraperitoneal | [1] |
| Metabolism | Stable to metabolism by liver microsomes | Rat | In vitro | [1] |
| pEC50 (Cell Proliferation) | 6.7 | - | In vitro | [2][3][4] |
| pEC50 (PI Hydrolysis) | 5.9 | - | In vitro | [2][3][4] |
| pEC50 (Ca2+ Mobilization) | 6.6 | - | In vitro | [2][3][4] |
Experimental Protocols
Vehicle Preparation
Due to the solubility profile of AC-55541, careful selection of a vehicle is critical for successful in vivo administration.
Solubility Data:
Recommended Vehicle for Intraperitoneal (i.p.) Injection:
For systemic administration, a vehicle containing a solubilizing agent is necessary. A common approach is to first dissolve AC-55541 in a small amount of an organic solvent like DMSO and then dilute it with a physiological buffer.
Protocol:
-
Weigh the required amount of AC-55541.
-
Dissolve the compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
For the final injection volume, dilute the stock solution with sterile saline (0.9% NaCl) or PBS. A common final concentration of DMSO in the injection vehicle is typically kept below 10% to minimize solvent toxicity. For example, to achieve a 1 mg/mL final concentration from a 10 mg/mL stock, mix 1 part of the stock solution with 9 parts of saline.
-
Vortex the final solution thoroughly before administration to ensure homogeneity.
Administration Routes
The following protocols are provided for the most commonly cited administration routes for AC-55541 in rodent models.
4.2.1. Intraperitoneal (i.p.) Injection
This route is suitable for systemic administration to study the widespread effects of AC-55541.
Materials:
-
AC-55541 solution in the appropriate vehicle
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Rodent restrainer (optional)
-
70% Ethanol for disinfection
Protocol:
-
Prepare the AC-55541 solution as described in section 4.1.
-
Gently restrain the rodent, ensuring the abdomen is accessible. For mice, scruffing the neck and securing the tail is common. For rats, appropriate manual restraint or a restraining device can be used.
-
Position the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspirate gently to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
If the aspiration is clear, inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
4.2.2. Intrapaw (i.pl.) Injection
This route is used for localized administration, typically into the plantar surface of the hind paw, to study local inflammatory and nociceptive responses.
Materials:
-
AC-55541 solution in the appropriate vehicle
-
Sterile microsyringes (e.g., Hamilton syringes) with fine-gauge needles (28-30 gauge)
-
Rodent restrainer
Protocol:
-
Prepare the AC-55541 solution. The volume for intrapaw injection is typically small (20-50 µL for rats, 10-20 µL for mice).
-
Gently restrain the animal.
-
Hold the hind paw securely and identify the plantar surface.
-
Insert the needle into the central part of the plantar surface, just under the skin.
-
Inject the solution slowly to form a small bleb.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for signs of pain, inflammation, and changes in paw withdrawal latency or threshold in response to thermal or mechanical stimuli. A dose range of 3-10 mg/kg has been used for intrapaw administration.[5]
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using AC-55541 in a rodent model.
Caption: General experimental workflow for in vivo studies with AC-55541.
Safety Precautions
Standard laboratory safety procedures should be followed when handling AC-55541. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety and handling information. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Cell Proliferation Studies Using AC-55541
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-55541 is a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cell proliferation.[1][2][3] These application notes provide detailed information and protocols for utilizing AC-55541 in cell proliferation studies.
Chemical Properties of AC-55541:
| Property | Value |
| Molecular Weight | 518.4 g/mol |
| Formula | C₂₅H₂₀BrN₅O₃ |
| Purity | >98% |
| Solubility | Soluble in DMSO to 50 mM |
| Storage | Store at -20°C in the dark |
Mechanism of Action
AC-55541 selectively binds to and activates PAR2, triggering downstream signaling cascades that modulate cellular functions.[1][2][3] PAR2 activation by AC-55541 has been shown to stimulate phosphatidylinositol (PI) hydrolysis and intracellular calcium (Ca²⁺) mobilization, which are key events in signal transduction pathways leading to cell proliferation.[1][2][3]
PAR2 Signaling Pathway in Cell Proliferation
The activation of PAR2 by AC-55541 initiates a signaling cascade that can promote cell proliferation through several key downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK), Phosphoinositide 3-Kinase (PI3K/AKT), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. These pathways converge on the cell cycle machinery to drive cell division.
Quantitative Data
AC-55541 has demonstrated potency in inducing cell proliferation in various in vitro assays. The half-maximal effective concentration (pEC₅₀) for cell proliferation has been reported to be 6.7.[2][3] The potency of AC-55541 in cellular proliferation assays ranges from 200 to 1000 nM.[1][4]
While specific dose-response data for AC-55541 across a wide range of cell lines is not extensively available in the public literature, the following table summarizes the known potency values. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line of interest.
| Assay | Parameter | Reported Value | Reference |
| Cell Proliferation | pEC₅₀ | 6.7 | [2][3] |
| Cellular Proliferation Assays | Potency Range (nM) | 200 - 1000 | [1][4] |
| Phosphatidylinositol Hydrolysis | pEC₅₀ | 5.9 | [2][3] |
| Ca²⁺ Mobilization | pEC₅₀ | 6.6 | [2][3] |
Experimental Protocols
The following are detailed protocols for common cell proliferation assays that can be adapted for use with AC-55541. It is recommended to optimize parameters such as cell seeding density, AC-55541 concentration, and incubation time for each specific cell line.
Experimental Workflow
Protocol 1: MTT Assay for Cell Viability and Proliferation
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
AC-55541 (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
AC-55541 Treatment:
-
Prepare serial dilutions of AC-55541 in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared AC-55541 dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a pipette or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the log concentration of AC-55541 to generate a dose-response curve and determine the EC₅₀ value.
-
Protocol 2: BrdU Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into the DNA of proliferating cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
AC-55541 (dissolved in DMSO)
-
96-well flat-bottom plates
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Detection substrate (e.g., TMB for HRP, or measure fluorescence directly)
-
Stop solution (if using HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding and AC-55541 Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol to seed and treat the cells with AC-55541.
-
-
BrdU Labeling:
-
At the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate the plate for 2-24 hours (optimize for your cell line) at 37°C and 5% CO₂ to allow for BrdU incorporation.
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the labeling medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Remove the Fixing/Denaturing solution and wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate in the dark until a color change is observed (5-30 minutes). Stop the reaction by adding 100 µL of stop solution.
-
If using a fluorophore-conjugated antibody, proceed directly to signal measurement.
-
-
Signal Measurement:
-
For HRP-based detection, measure the absorbance at 450 nm.
-
For fluorescence-based detection, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (wells with no cells).
-
Calculate the percentage of BrdU incorporation relative to the vehicle control.
-
Plot the results to generate a dose-response curve and determine the EC₅₀.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of culture medium; Phenol red in medium | Use fresh, sterile medium; Use phenol red-free medium for the assay. |
| Low signal in BrdU assay | Insufficient BrdU labeling time; Incomplete DNA denaturation | Increase BrdU incubation time; Ensure proper denaturation step. |
| High variability between replicates | Uneven cell seeding; Pipetting errors | Ensure a single-cell suspension before seeding; Use a multichannel pipette for consistency. |
| AC-55541 precipitation | Low solubility in aqueous medium | Ensure the final DMSO concentration is sufficient to keep the compound in solution. |
Conclusion
AC-55541 is a valuable tool for studying the role of PAR2 in cell proliferation. The provided protocols and information will assist researchers in designing and executing robust experiments to investigate the effects of this potent PAR2 agonist on their cellular models of interest. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible data.
References
Troubleshooting & Optimization
AC-55541 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-55541, focusing on its solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is AC-55541 and what is its primary mechanism of action?
AC-55541 is a potent and selective small molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR). Its activation of PAR2 triggers intracellular signaling cascades, primarily through the Gαq pathway, leading to phospholipase C (PLC) activation, inositol triphosphate (IP3) production, and subsequent mobilization of intracellular calcium.[1] This can also lead to the activation of other pathways, including Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt) signaling.
Q2: What are the known solubility properties of AC-55541?
AC-55541 is a hydrophobic compound with high solubility in organic solvents but very limited solubility in aqueous solutions.[2] It is crucial to understand these properties to prepare solutions for experiments accurately.
Q3: What are the recommended storage conditions for AC-55541?
For long-term stability, AC-55541 should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh dilutions in aqueous buffers for each experiment.
Q4: Can I use AC-55541 for in vivo studies?
Yes, AC-55541 has been used in in vivo studies.[1][3] A specific protocol for preparing a suspended solution for intraperitoneal injection has been described, which involves using DMSO, PEG300, and Tween-80 in saline.
Quantitative Solubility Data
The following table summarizes the known solubility of AC-55541 in various solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 50 mM | |
| Dimethylformamide (DMF) | 15 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL | [1] |
Troubleshooting Guide: AC-55541 Precipitation in Aqueous Buffers
Issue: My AC-55541 precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer (e.g., PBS, cell culture media).
This is a common issue due to the low aqueous solubility of AC-55541. Here are several troubleshooting steps to prevent precipitation:
-
Optimize Your Dilution Technique:
-
Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C for cell culture) before adding the AC-55541 stock.[4]
-
Add the DMSO stock solution dropwise to the vortexing or rapidly stirring aqueous buffer.[4] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Use a serial dilution approach. Instead of a single large dilution, create an intermediate dilution of the DMSO stock in a small volume of the aqueous buffer first. Then, add this intermediate dilution to the final volume of the buffer.
-
-
Control the Final DMSO Concentration:
-
Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5% (v/v) .[5] High concentrations of DMSO can be toxic to cells and can also promote the precipitation of hydrophobic compounds when diluted.
-
If you need to use a higher concentration of AC-55541, consider preparing a more concentrated stock solution in DMSO to minimize the volume added to your aqueous buffer.
-
-
Consider Your Buffer Composition:
-
The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to stabilize hydrophobic compounds in solution.[2] If compatible with your experiment, consider making the final dilution in a complete cell culture medium containing serum.
-
Be aware that high concentrations of salts in some buffers can decrease the solubility of hydrophobic compounds.
-
-
Alternative Solubilizing Agents (for non-cellular assays):
-
For in vitro assays that do not involve live cells, co-solvents like polyethylene glycol (PEG) or surfactants like Tween-80 can be used to increase the solubility of AC-55541.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of AC-55541 powder (Molecular Weight: ~518.4 g/mol ) in a sterile microcentrifuge tube.
-
Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolving: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays (Example: 10 µM final concentration)
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1 mM intermediate solution by diluting your 10 mM DMSO stock 1:10 in DMSO.
-
Then, prepare a 100 µM intermediate solution by adding 10 µL of the 1 mM intermediate to 90 µL of pre-warmed complete medium. Mix gently by pipetting.
-
-
Final Dilution:
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed complete medium to achieve a final concentration of 1 µM.
-
Alternatively, for a direct dilution: Add 1 µL of the 10 mM DMSO stock directly to 1 mL of pre-warmed complete medium while vortexing gently. This will result in a final DMSO concentration of 0.1%.
-
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Signaling Pathway of AC-55541 via PAR2 Activation
Caption: AC-55541 activates PAR2, leading to downstream signaling cascades.
Experimental Workflow for Preparing AC-55541 Working Solutions
Caption: Workflow for preparing AC-55541 working solutions from a DMSO stock.
References
Technical Support Center: Optimizing AC-55541 Concentration for Calcium Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of AC-55541 in calcium assays.
Frequently Asked Questions (FAQs)
1. What is AC-55541 and how does it induce calcium mobilization?
AC-55541 is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1][2][3] Upon binding to PAR2, it activates the Gαq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent indicators.[4]
2. What is the recommended concentration range for AC-55541 in a calcium assay?
The optimal concentration of AC-55541 will vary depending on the cell type and specific experimental conditions. However, based on published data, a concentration range of 10 nM to 10 µM is a good starting point for generating a dose-response curve. The reported pEC50 and EC50 values for AC-55541 in calcium mobilization assays can be found in the table below.
3. How should I prepare a stock solution of AC-55541?
AC-55541 is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it at -20°C. For experiments, the stock solution should be serially diluted in an appropriate assay buffer. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[5][6][7][8]
4. Which cell lines are suitable for calcium assays with AC-55541?
Cell lines endogenously expressing PAR2 or engineered to overexpress PAR2 are suitable. Commonly used cell lines for PAR2 activation assays include:
-
HEK293 (Human Embryonic Kidney) cells: Often used for transient or stable overexpression of PAR2.[9][10]
-
CHO (Chinese Hamster Ovary) cells: Another common host for recombinant PAR2 expression.[10]
-
HT-29 (Human Colorectal Adenocarcinoma) cells: Known to endogenously express PAR2.[9]
-
Airway epithelial cells (e.g., BEAS-2B): These cells endogenously express PAR2 and are relevant for studying respiratory inflammation.[11]
The choice of cell line should be guided by the specific research question.
5. What type of calcium indicator should I use?
Both single-wavelength and ratiometric fluorescent calcium indicators can be used.
-
Single-wavelength indicators (e.g., Fluo-4 AM, Cal-520® AM): These are widely used for high-throughput screening due to their large fluorescence intensity increase upon calcium binding.[12]
-
Ratiometric indicators (e.g., Fura-2 AM, Indo-1 AM): These indicators allow for more precise quantification of intracellular calcium concentrations by measuring the ratio of fluorescence at two different wavelengths, which helps to correct for variations in dye loading, cell thickness, and photobleaching.[12]
The choice depends on the required level of quantification and the available instrumentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No calcium response or very weak signal | 1. Low or no PAR2 expression in the chosen cell line. | - Verify PAR2 expression using techniques like qPCR, Western blot, or by testing a known PAR2 agonist (e.g., trypsin, SLIGKV-NH2).- Consider using a cell line with higher endogenous PAR2 expression or a stably transfected cell line.[10] |
| 2. Suboptimal AC-55541 concentration. | - Perform a dose-response experiment with a wide concentration range of AC-55541 (e.g., 1 nM to 30 µM) to determine the optimal concentration. | |
| 3. Inadequate dye loading. | - Optimize the concentration of the calcium indicator and the incubation time. Ensure the use of a non-ionic surfactant like Pluronic® F-127 to aid in dye solubilization and loading.[9] | |
| 4. Receptor desensitization. | - If cells have been exposed to serum or other potential agonists, receptor desensitization may occur. Serum-starve the cells for a few hours (2-4 hours) before the assay.[13][14] | |
| 5. Issues with AC-55541 stability or solubility in the assay buffer. | - AC-55541 is hydrophobic. Ensure the final DMSO concentration is sufficient to maintain its solubility without affecting the cells. Vortex the final dilution thoroughly before adding to the cells. | |
| High background fluorescence | 1. Incomplete hydrolysis of the AM ester form of the calcium indicator. | - Increase the incubation time at room temperature after the initial loading at 37°C to allow for complete de-esterification by intracellular esterases. |
| 2. Dye leakage from cells. | - Use an organic anion transport inhibitor like probenecid in the assay buffer to prevent dye leakage, especially in cell lines like CHO and HEK293.[15] | |
| 3. Autofluorescence from the compound or media components. | - Run a control with AC-55541 in the absence of cells to check for compound autofluorescence.- Use phenol red-free media for the assay. | |
| Inconsistent results between wells/replicates | 1. Uneven cell seeding. | - Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid edge effects in the plate. |
| 2. Inconsistent dye loading. | - Ensure consistent incubation times and temperatures for all wells during the dye loading step. | |
| 3. Pipetting errors, especially with small volumes of concentrated compound. | - Use calibrated pipettes and perform serial dilutions carefully. For high-throughput screening, automated liquid handlers are recommended. | |
| Signal drops upon compound addition | 1. DMSO shock. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and is consistent across all wells, including the vehicle control.[5][6] |
| 2. Quenching of the fluorescent signal by the compound. | - Test for compound-induced fluorescence quenching by adding AC-55541 to a solution of the calcium indicator in a cell-free system. | |
| "No response" vs. True Negative | 1. Is the lack of signal a true negative result or an experimental failure? | - Always include a positive control in your experiment. A known PAR2 agonist (e.g., trypsin) or a calcium ionophore (e.g., ionomycin) can be used to confirm that the cells are healthy, the dye is loaded correctly, and the detection instrument is functioning properly.[16] |
Quantitative Data Summary
| Parameter | AC-55541 | Reference Agonist (2-furoyl-LIGRLO-NH2) | Reference Agonist (SLIGRL-NH2) |
| pEC50 (Calcium Mobilization) | 6.6 | ~6.7 | ~4.5 - 5.5 |
| EC50 (Calcium Mobilization) | ~250 nM[9] | Similar potency to AC-55541 | 30 to 300 times less potent than AC-55541[17] |
| Selectivity | Selective for PAR2 over other PAR subtypes and >30 other receptors.[1][2][3] | Selective for PAR2 | Selective for PAR2 |
| Solubility | Soluble in DMSO | Soluble in water or DMSO | Soluble in water |
pEC50 is the negative logarithm of the EC50 value. EC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
Detailed Protocol: Calcium Flux Assay using a Fluorescent Plate Reader
This protocol is a general guideline and should be optimized for your specific cell line and instrumentation.
Materials:
-
HEK293 cells stably expressing human PAR2
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic® F-127 (10% solution in DMSO)
-
Probenecid (optional)
-
AC-55541
-
Positive control (e.g., Trypsin or Ionomycin)
-
Kinetic fluorescence plate reader (e.g., FLIPR®, FlexStation®)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the PAR2-expressing HEK293 cells into black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution in Assay Buffer. For Fluo-4 AM, a typical final concentration is 2-5 µM.
-
Add Pluronic® F-127 to the dye loading solution (e.g., a final concentration of 0.02-0.04%) to aid in dye dispersal.
-
If using, add probenecid to the dye loading solution (e.g., a final concentration of 2.5 mM).
-
Aspirate the cell culture medium from the wells and wash once with Assay Buffer.
-
Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Plate Preparation:
-
During the dye loading incubation, prepare a separate plate containing serial dilutions of AC-55541 and controls in Assay Buffer. The concentrations should be prepared at 2-5 times the final desired concentration, depending on the volume to be added by the instrument.
-
-
Measurement of Calcium Flux:
-
Set the parameters on the kinetic fluorescence plate reader. For Fluo-4, typical settings are excitation at ~494 nm and emission at ~516 nm.
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compound from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the entire calcium transient.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).
-
Plot the dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: PAR2 signaling pathway leading to intracellular calcium release.
Caption: General experimental workflow for a calcium flux assay.
Caption: Logical workflow for troubleshooting no/weak calcium signal.
References
- 1. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide elevates intracellular Ca2+ and mimics effects of increased light intensity in a photoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The PAR2 signal peptide prevents premature receptor cleavage and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polarization of protease-activated receptor 2 (PAR-2) signaling is altered during airway epithelial remodeling and deciliation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. bu.edu [bu.edu]
- 17. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing AC-55541 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of AC-55541 in cell culture media. The following information is based on general best practices for small molecule inhibitors, as specific data on AC-55541 precipitation is limited.
Frequently Asked Questions (FAQs)
Q1: My AC-55541 precipitated out of solution after I added it to my cell culture media. What is the likely cause?
A1: Precipitation of small molecule inhibitors like AC-55541 in aqueous solutions such as cell culture media is a common issue. The primary cause is often exceeding the compound's solubility limit in the final solution. This can be triggered by several factors:
-
High Final Concentration: The intended working concentration of AC-55541 may be higher than its solubility in the complex environment of the cell culture medium.
-
"Salting Out" Effect: When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to crash out of solution.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can reduce the solubility of the compound.[1]
-
pH and Temperature: The pH of the cell culture medium and the temperature at which the compound is added and incubated can influence its stability and solubility.[2]
Q2: What is the recommended solvent for preparing AC-55541 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of AC-55541. It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can degrade the compound over time.
Q3: What is the maximum solubility of AC-55541 in DMSO?
A3: The maximum solubility of AC-55541 in DMSO has been reported by suppliers. This information is summarized in the table below.
Q4: How can I prevent my AC-55541 from precipitating in the future?
A4: To prevent precipitation, it is important to follow proper handling and dilution procedures. Key recommendations include:
-
Prepare a High-Concentration Stock in DMSO: Dissolve AC-55541 in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your media, perform an intermediate dilution step. For example, dilute the 10 mM stock to 1 mM in pre-warmed media.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically below 0.5%, and ideally below 0.1%) to minimize solvent toxicity to your cells.[3]
-
Proper Mixing Technique: Add the diluted AC-55541 solution dropwise to the final volume of pre-warmed media while gently vortexing or swirling to ensure rapid and uniform mixing.[4]
-
Visually Inspect: After preparing the final working solution, visually inspect it for any signs of precipitation. A slight cloudiness can indicate the beginning of precipitation.
Q5: Can I heat or sonicate my AC-55541 solution to help it dissolve?
A5: Gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to aid in the dissolution of the compound in DMSO.[4] However, it is critical to ensure the compound is thermally stable, as excessive heat can lead to degradation. Always check the manufacturer's recommendations.
Quantitative Data Summary
The following table summarizes the known solubility of AC-55541 in DMSO.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 50 | 25.92 |
Data sourced from publicly available supplier information.
Experimental Protocols
Protocol for Preparing AC-55541 Stock and Working Solutions
This protocol provides a general guideline for preparing AC-55541 solutions to minimize the risk of precipitation.
Materials:
-
AC-55541 powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare Concentrated Stock Solution (e.g., 10 mM): a. Allow the AC-55541 vial to equilibrate to room temperature before opening. b. Briefly centrifuge the vial to ensure all powder is at the bottom. c. Based on the molecular weight of AC-55541 (518.36 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. d. Add the calculated volume of anhydrous DMSO to the vial. e. Vortex thoroughly until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[5] f. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
Prepare Intermediate Dilution (e.g., 1 mM): a. Thaw a single aliquot of the 10 mM stock solution. b. In a sterile tube, dilute the 10 mM stock 1:10 in pre-warmed (37°C) cell culture medium to create a 1 mM intermediate solution. Mix gently by pipetting.
-
Prepare Final Working Solution (e.g., 1 µM): a. Add the appropriate volume of the 1 mM intermediate solution to your final volume of pre-warmed cell culture medium. For example, to make 10 mL of a 1 µM solution, add 10 µL of the 1 mM intermediate solution to 9.99 mL of media. b. Immediately after adding the intermediate solution, gently swirl or vortex the media to ensure rapid and even distribution. c. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for AC-55541 precipitation.
Caption: Recommended workflow for preparing AC-55541 solutions.
Caption: Simplified PAR2 signaling pathway activated by AC-55541.
References
minimizing off-target effects of AC-55541
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of AC-55541, a potent and selective Protease-Activated Receptor 2 (PAR2) agonist. Our goal is to help you minimize potential off-target effects and ensure the successful application of AC-55541 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AC-55541 and what is its primary mechanism of action?
A1: AC-55541 is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2).[1][2] Its mechanism of action involves binding to and activating PAR2, which is a G-protein coupled receptor (GPCR). This activation triggers downstream signaling cascades, including phosphoinositide (PI) hydrolysis and intracellular calcium (Ca²⁺) mobilization, leading to various cellular responses such as cell proliferation.[2][3]
Q2: How selective is AC-55541? What are the known off-target effects?
A2: AC-55541 is reported to be highly selective for PAR2. Studies have shown that it displays no significant activity at other PAR subtypes (PAR1, PAR3, PAR4) or at a panel of over 30 other receptors commonly involved in nociception and inflammation.[1][2][3] To date, specific off-target binding sites for AC-55541 have not been characterized, suggesting that classical off-target effects (binding to unintended receptors) are minimal. However, at high concentrations, the risk of engaging lower-affinity off-targets increases.[4] Therefore, unexpected effects at high doses might be attributable to such interactions.
Q3: I am observing an unexpected phenotype in my experiment. Could this be an off-target effect of AC-55541?
A3: While AC-55541 is highly selective, an unexpected phenotype could arise from several factors that are not classical off-target binding events. These can include:
-
Activation of PAR2 in a novel context: The phenotype could be a genuine consequence of PAR2 activation in your specific experimental model, revealing a previously unknown biological role for this receptor.
-
Compound concentration: Using concentrations significantly higher than the effective concentration (EC₅₀) may lead to non-specific effects or cellular stress.
-
Agonist-induced receptor desensitization: Prolonged or repeated exposure to AC-55541 can lead to the desensitization and internalization of PAR2, diminishing the cellular response over time.[3][5]
-
Variability in experimental systems: Differences in PAR2 expression levels, downstream signaling components, or the presence of interacting proteins between cell lines or tissues can lead to varied responses.[6]
Q4: My cells are showing signs of toxicity after treatment with AC-55541. What could be the cause?
A4: Cellular toxicity is unlikely to be a direct on-target effect of PAR2 activation at optimal concentrations. If you observe toxicity, consider the following:
-
High Compound Concentration: As with many small molecules, high concentrations of AC-55541 may induce cellular stress and toxicity through mechanisms unrelated to its primary pharmacology.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding the tolerance level of your cells (typically <0.1-0.5%).
-
Purity of the Compound: Verify the purity of your AC-55541 stock. Impurities could contribute to toxic effects.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to chemical treatments than others.
Q5: I am not seeing the expected response, or the response is diminishing with repeated applications of AC-55541. What is happening?
A5: This is a common phenomenon with GPCR agonists and is likely due to agonist-induced receptor desensitization and internalization.[5][7] Upon binding of AC-55541, PAR2 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its G protein and target it for internalization into endosomes.[5] This process reduces the number of receptors on the cell surface available to respond to the agonist.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
This guide will help you determine if your observations are due to a true biological effect of PAR2 activation or a confounding factor.
| Possible Cause | Suggested Solution |
| High Compound Concentration | Titrate AC-55541 to determine the lowest effective concentration that elicits the desired on-target effect. This minimizes the risk of engaging low-affinity off-targets.[4] |
| Cell Line Variability | Confirm PAR2 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Compare your results with a cell line known to express and respond to PAR2 activation. |
| Novel PAR2 Biology | To confirm the effect is PAR2-mediated, use a PAR2 antagonist (if available and validated for your system) to see if it blocks the effect of AC-55541. Alternatively, use genetic approaches like siRNA or CRISPR/Cas9 to knock down PAR2 expression and observe if the phenotype is lost.[4] |
| Experimental Controls | Include a vehicle control (e.g., DMSO) to account for solvent effects. If available, use a structurally similar but inactive analog of AC-55541 as a negative control. |
Issue 2: Agonist-Induced Receptor Desensitization
This guide provides strategies to manage and study PAR2 desensitization.
| Problem | Possible Cause | Suggested Solution |
| No response to a second application of AC-55541 | PAR2 has been desensitized and internalized following the initial stimulation.[5] | Allow for a sufficient resensitization period (e.g., 60-120 minutes) in agonist-free media for the cell to potentially recycle receptors back to the membrane or synthesize new ones.[6] |
| Diminished response over time in a continuous stimulation experiment | Continuous exposure to AC-55541 leads to progressive receptor desensitization and downregulation. | For long-term experiments, consider a "pulse" stimulation approach where the agonist is applied for a short period, washed out, and then reapplied after a recovery period. |
| Variability in response between experiments | The efficiency of the desensitization/resensitization machinery can vary with cell confluency, passage number, and culture conditions. | Standardize your cell culture conditions, including seeding density and passage number, to ensure consistency between experiments. |
Quantitative Data Summary
The following table summarizes the in vitro potency of AC-55541 across different functional assays.
| Assay | Parameter | Value | Reference |
| Cell Proliferation | pEC₅₀ | 6.7 | [2] |
| Phosphoinositide (PI) Hydrolysis | pEC₅₀ | 5.9 | [1][2] |
| Calcium (Ca²⁺) Mobilization | pEC₅₀ | 6.6 | [1][2] |
pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of AC-55541 using a Calcium Mobilization Assay
Objective: To identify the lowest concentration of AC-55541 that elicits a robust response, thereby minimizing potential off-target effects.
Methodology:
-
Cell Preparation: Plate cells expressing PAR2 in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a balanced salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a stock solution of AC-55541 (e.g., 10 mM in DMSO). Serially dilute the compound in the assay buffer to generate a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Establish a stable baseline fluorescence reading.
-
Add the diluted AC-55541 or vehicle control to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each concentration.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC₅₀ value. For subsequent experiments, use a concentration at or near the EC₈₀-EC₉₀ to ensure a robust on-target effect while minimizing the risk of off-target effects.
-
Protocol 2: Assessing PAR2 Desensitization and Resensitization
Objective: To measure the desensitization and the time course of resensitization of the PAR2-mediated intracellular calcium response.
Methodology:
-
Cell Preparation and Dye Loading: Follow steps 1 and 2 from Protocol 1.
-
Desensitization:
-
Stimulate the cells with a concentration of AC-55541 that gives a maximal or near-maximal response (e.g., 10x EC₅₀).
-
After the initial calcium peak, wash the cells thoroughly with agonist-free buffer.
-
Immediately re-apply the same concentration of AC-55541. A significantly reduced or absent response confirms desensitization.
-
-
Resensitization Time Course:
-
After the initial stimulation and washout, incubate the cells in agonist-free media for varying periods (e.g., 15, 30, 60, 90, 120 minutes) at 37°C.
-
At the end of each incubation period, re-stimulate the cells with the same concentration of AC-55541 and measure the calcium response.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity for each stimulation.
-
Express the response to the second stimulation as a percentage of the initial response to determine the extent of resensitization over time.
-
Visualizations
Caption: Signaling pathway of AC-55541 via PAR2 activation.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logical flow for confirming agonist-induced desensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Agonist-induced desensitisation of β3 -adrenoceptors: Where, when, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AC-55541 for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of AC-55541 in in vivo experiments. This guide includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is AC-55541 and what is its mechanism of action?
A1: AC-55541 is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[1][2] It does not show activity at other PAR subtypes or over 30 other receptors involved in nociception and inflammation.[1][2] Its mechanism of action involves binding to and activating PAR2, which stimulates various downstream signaling pathways, including phosphatidylinositol (PI) hydrolysis and calcium (Ca2+) mobilization.[1]
Q2: What are the common in vivo applications of AC-55541?
A2: In vivo, AC-55541 is primarily used to probe the physiological and pathophysiological roles of PAR2 activation. It has been shown to elicit robust and persistent thermal hyperalgesia and edema when administered systemically or locally in rats.[1] This makes it a valuable tool for studying pain and inflammation models.
Q3: What is the appropriate vehicle for administering AC-55541 in vivo?
A3: AC-55541 is poorly soluble in aqueous solutions. Therefore, a vehicle containing a solubilizing agent is required. A common approach for such compounds is to first dissolve AC-55541 in 100% Dimethyl Sulfoxide (DMSO) and then dilute this stock solution with other vehicles like polyethylene glycol (PEG400), Tween 80, and saline or phosphate-buffered saline (PBS). For intraperitoneal injections in rodents, it is crucial to keep the final concentration of DMSO low (ideally below 10%) to avoid toxicity.[1] A recommended vehicle formulation is provided in the Experimental Protocols section below.
Q4: What are the known pharmacokinetic properties of AC-55541?
A4: In rats, AC-55541 is well-absorbed after intraperitoneal administration, reaching micromolar peak plasma concentrations. It is stable to metabolism by liver microsomes and has a sustained exposure with an elimination half-life of approximately 6.1 hours.[1]
Troubleshooting Guides
Issue: Precipitation of AC-55541 in the vehicle during preparation.
-
Question: I am trying to prepare a dosing solution of AC-55541, but it precipitates when I add the aqueous component. What should I do?
-
Answer: Precipitation during the preparation of dosing solutions for poorly soluble compounds like AC-55541 is a common issue. Here are some steps to troubleshoot this problem:
-
Ensure Complete Initial Dissolution: Make sure that AC-55541 is fully dissolved in the initial organic solvent (e.g., DMSO) before adding any aqueous components. Gentle warming or vortexing can aid in dissolution.
-
Slow Down the Dilution: Add the aqueous phase (e.g., saline or PBS) to the organic stock solution slowly and with continuous mixing. A rapid change in solvent polarity can cause the compound to "crash out" of the solution.
-
Adjust Vehicle Composition: If precipitation persists, you may need to adjust the ratio of the co-solvents. Increasing the proportion of solubilizing agents like PEG400 or Tween 80 can help maintain the compound's solubility in the final formulation.
-
Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, preparing a homogenous suspension might be an alternative. This typically involves using a suspending agent like carboxymethylcellulose.
-
Issue: Adverse effects observed in the vehicle control group.
-
Question: My animals in the vehicle control group are showing signs of distress or unexpected physiological changes. What could be the cause?
-
Answer: The vehicle itself can sometimes cause adverse effects, especially when organic co-solvents are used at high concentrations.
-
High DMSO Concentration: DMSO can have biological effects and can be toxic at high concentrations. For in vivo studies, especially with intraperitoneal administration, it is recommended to keep the final DMSO concentration below 10%, and ideally as low as possible.[1]
-
Tolerability of Co-solvents: Other co-solvents like PEG400 and Tween 80 are generally considered safe at appropriate concentrations, but individual animal sensitivity can vary.
-
Importance of a Pilot Study: It is always advisable to conduct a small pilot study with the vehicle alone to assess its tolerability in your specific animal model and under your experimental conditions before proceeding with the full study.
-
Data Presentation
Table 1: Solubility of AC-55541
| Solvent | Concentration | Reference |
| DMSO | ≥10 mg/mL | [3] |
| DMF | 15 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL | [3] |
Table 2: In Vitro Activity of AC-55541
| Assay | Potency (pEC50) | Reference |
| Cell Proliferation | 6.7 | [2] |
| PI Hydrolysis | 5.9 | [2] |
| Ca2+ Mobilization | 6.6 | [2] |
Table 3: Pharmacokinetic Parameters of AC-55541 in Rats (Intraperitoneal Administration)
| Parameter | Value | Reference |
| Peak Plasma Concentration | Micromolar range | [1] |
| Elimination Half-life | 6.1 hours | [1] |
Experimental Protocols
Detailed Methodology for In Vivo Administration of AC-55541 in Rats
This protocol provides a general guideline for the preparation and intraperitoneal administration of AC-55541 to study its effects on nociception.
1. Materials:
-
AC-55541 powder
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Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, pyrogen-free vials and syringes
2. Vehicle Preparation (Example for a 10% DMSO, 40% PEG400, 5% Tween 80 in PBS formulation): a. In a sterile vial, add 1 part DMSO. b. Add 4 parts PEG400 and mix thoroughly. c. Add 0.5 parts Tween 80 and mix until a homogenous solution is formed. d. Add 4.5 parts of sterile PBS and mix thoroughly. e. This final solution is your vehicle.
3. AC-55541 Dosing Solution Preparation: a. Weigh the required amount of AC-55541 powder based on the desired final concentration and dosing volume. b. Prepare a stock solution of AC-55541 in 100% DMSO. For example, if your final desired concentration is 1 mg/mL and the final DMSO concentration in the vehicle is 10%, you would make a 10 mg/mL stock solution in DMSO. c. To prepare the final dosing solution, add 1 part of the AC-55541 DMSO stock to 9 parts of the pre-made vehicle (containing PEG400, Tween 80, and PBS). d. Mix thoroughly until a clear solution is obtained. Visually inspect for any precipitation.
4. Animal Dosing: a. Use adult male Sprague-Dawley rats (or another appropriate strain). b. Acclimatize the animals to the housing conditions for at least one week before the experiment. c. Administer the AC-55541 dosing solution or the vehicle control via intraperitoneal (IP) injection. The injection volume should be appropriate for the animal's weight (e.g., 5 mL/kg). d. A typical dose of AC-55541 to induce hyperalgesia is in the range of 3-10 mg/kg.[3]
5. Assessment of Nociception (Thermal Hyperalgesia): a. Measure baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) before drug administration. b. At various time points after AC-55541 or vehicle administration (e.g., 30, 60, 90, 120 minutes), re-measure the paw withdrawal latency. c. A decrease in paw withdrawal latency indicates thermal hyperalgesia.
Mandatory Visualization
Caption: Simplified PAR2 signaling pathway activated by proteases or AC-55541.
Caption: General experimental workflow for an in vivo study with AC-55541.
References
Technical Support Center: Determining Optimal Incubation Time with AC-55541
Welcome to the technical support center for AC-55541, a selective Protease-Activated Receptor 2 (PAR2) agonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the determination of optimal incubation times in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AC-55541 and what is its primary mechanism of action?
A1: AC-55541 is a small molecule agonist that selectively activates Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR).[1][2] Its mechanism of action involves binding to and activating PAR2, which in turn stimulates downstream signaling pathways. These pathways include the activation of G-proteins, leading to phosphatidylinositol (PI) hydrolysis and subsequent mobilization of intracellular calcium (Ca2+).[1][2][3] This activation can influence various cellular processes such as proliferation, inflammation, and nociception.[2][3]
Q2: What is a typical starting point for incubation time when using AC-55541?
A2: The optimal incubation time for AC-55541 is highly dependent on the specific experimental endpoint. For assessing rapid signaling events like Ca2+ mobilization or PI hydrolysis, shorter incubation times are generally sufficient. For instance, a 90-minute stimulation has been used to measure PAR2 activation.[4] For downstream effects such as changes in gene expression, a longer incubation of 1 hour has been reported to suppress CXCL10 mRNA.[1] For long-term cellular responses like cell proliferation, incubation times of 24 to 72 hours may be necessary.[5] It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cell type and assay.
Q3: How does the concentration of AC-55541 affect the optimal incubation time?
A3: Higher concentrations of AC-55541 may elicit a faster and more robust response, potentially reducing the required incubation time.[5] Conversely, lower concentrations might necessitate a longer incubation period to observe a significant effect. It is recommended to perform a dose-response experiment at various time points to identify the ideal combination of concentration and incubation time for your desired outcome.
Q4: I am not observing the expected effect with AC-55541. What are some potential reasons related to incubation time?
A4: If you are not seeing the expected effect, the incubation time could be a critical factor.
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Incubation time is too short: The duration may be insufficient for the biological cascade to produce a measurable change in your chosen endpoint. This is particularly relevant for assays measuring changes in gene expression or cell viability.[5]
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Incubation time is too long: Prolonged exposure to any small molecule can sometimes lead to secondary effects, receptor desensitization, or cytotoxicity, which may mask the primary effect of PAR2 activation.
We recommend performing a time-course experiment as detailed in the protocols below to systematically determine the optimal incubation window.
Troubleshooting Guide
| Problem | Possible Cause (related to Incubation Time) | Suggested Solution |
| No or low response to AC-55541 | Incubation time is too short for the selected endpoint. | Increase the incubation duration. Perform a time-course experiment to identify the optimal time point. For signaling assays, consider measurements in the range of minutes to a few hours. For gene expression or proliferation, extend to 24-72 hours.[5] |
| High variability between replicate wells | Inconsistent incubation timing across the plate. | Ensure precise and consistent timing for adding AC-55541 and stopping the reaction for all wells. Use multichannel pipettes or automated liquid handlers for simultaneous additions. |
| Effect of AC-55541 decreases at longer incubation times | Receptor desensitization or internalization. Cellular toxicity at the tested concentration over time. | Perform a shorter time-course experiment (e.g., 0, 15, 30, 60, 90 minutes) to capture the peak response. Also, assess cell viability at each time point using a cytotoxicity assay to rule out toxicity. |
| IC50/EC50 values differ from published data | Incubation time is not appropriate for the specific cell line and assay conditions. | The optimal incubation time can be cell-type specific.[6] It is essential to empirically determine the best incubation time for your system rather than relying solely on literature values obtained under different conditions. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Signaling Events (e.g., Calcium Mobilization)
This protocol is designed to identify the optimal incubation time for observing rapid signaling events following PAR2 activation by AC-55541.
Methodology:
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Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density appropriate for your cell line and allow them to adhere overnight.
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Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Preparation: Prepare a working solution of AC-55541 at 2x the final desired concentration in an appropriate assay buffer.
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Baseline Measurement: Measure the baseline fluorescence of the cells using a microplate reader equipped for fluorescence measurement at the appropriate excitation and emission wavelengths.
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Compound Addition and Kinetic Read: Add the AC-55541 working solution to the wells. Immediately begin measuring the fluorescence intensity kinetically over a period of 5 to 30 minutes, with readings every 15-30 seconds.
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Data Analysis: Plot the change in fluorescence intensity over time. The optimal incubation time is the point at which the maximum fluorescence signal (peak calcium response) is observed.
Protocol 2: Time-Course Experiment for Determining Optimal Incubation Time for Gene Expression Analysis
This protocol helps determine the ideal incubation duration for measuring changes in the expression of PAR2 target genes.
Methodology:
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Cell Seeding: Plate cells in a 24-well or 12-well plate and allow them to adhere and reach the desired confluency.
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Treatment: Treat the cells with a fixed, effective concentration of AC-55541. Include a vehicle control (e.g., DMSO) for comparison.
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Incubation: Incubate the plates for a series of time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
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RNA Extraction: At each time point, lyse the cells and extract total RNA using a standard protocol or commercial kit.
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Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of your target gene(s), normalized to a stable housekeeping gene.
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Data Analysis: Plot the fold change in gene expression versus incubation time. The optimal incubation time is typically where the maximal (or desired) change in gene expression is observed before it plateaus or declines.
Data Presentation
Table 1: Example Time-Course Data for Gene Expression
| Incubation Time (hours) | Target Gene Fold Change (vs. Vehicle) |
| 1 | 1.5 ± 0.2 |
| 2 | 3.2 ± 0.4 |
| 4 | 5.8 ± 0.6 |
| 8 | 4.5 ± 0.5 |
| 12 | 2.1 ± 0.3 |
| 24 | 1.2 ± 0.2 |
Table 2: Example Dose-Response Data at Different Incubation Times for Cell Viability
| AC-55541 Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0.1 | 98 ± 4 | 95 ± 5 | 92 ± 6 |
| 1 | 92 ± 5 | 80 ± 6 | 75 ± 5 |
| 10 | 85 ± 6 | 65 ± 7 | 50 ± 8 |
| 100 | 78 ± 7 | 50 ± 8 | 35 ± 7 |
Visualizations
Caption: AC-55541 activates PAR2, leading to Gq-PLC signaling and downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 3. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polarization of protease-activated receptor 2 (PAR-2) signaling is altered during airway epithelial remodeling and deciliation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Signal-to-Noise in AC-55541 Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AC-55541 in fluorescence-based assays. The content is tailored for scientists and drug development professionals aiming to improve the signal-to-noise ratio and obtain robust, reproducible data.
Frequently Asked Questions (FAQs)
Q1: Is AC-55541 a fluorescent molecule?
A1: No, AC-55541 is not inherently fluorescent. Fluorescence assays involving AC-55541 typically measure the downstream consequences of its biological activity, such as changes in intracellular calcium concentration, using fluorescent indicators. A common application is in calcium mobilization assays where cells are loaded with a calcium-sensitive dye like Fluo-4.
Q2: What is the primary application of AC-55541 in fluorescence assays?
A2: The principal use of AC-55541 in a fluorescence assay format is to act as a selective agonist for the Protease-Activated Receptor 2 (PAR2).[1][2] Activation of PAR2, a G-protein coupled receptor, initiates a signaling cascade that often leads to the release of intracellular calcium stores. This increase in cytoplasmic calcium is then detected by a fluorescent calcium indicator, resulting in a measurable change in fluorescence intensity.
Q3: What are the common sources of high background noise in AC-55541 assays?
A3: High background noise in fluorescence assays utilizing AC-55541 can originate from several sources. These include the intrinsic fluorescence of assay components such as buffers and media, autofluorescence from the microplates themselves, and cellular autofluorescence.[3][4] Test compounds, including AC-55541 at high concentrations or with impurities, may also exhibit some level of autofluorescence.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio, making it difficult to discern the specific signal from the baseline.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Autofluorescence of Assay Plate | Use black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[3] |
| Media and Buffer Components | Phenol red and fetal bovine serum (FBS) in cell culture media are known to be fluorescent. For the duration of the assay, consider replacing the medium with a phenol red-free formulation or a buffered salt solution (e.g., HBSS).[3] |
| Cellular Autofluorescence | Some cell types exhibit higher intrinsic fluorescence. While challenging to eliminate completely, ensuring cell health and avoiding over-confluency can help. Using a red-shifted calcium indicator may also mitigate this, as cellular autofluorescence is often more pronounced at shorter wavelengths.[4] |
| Compound Autofluorescence | Run a control plate containing only the test compounds in assay buffer (without cells) to determine if the compounds themselves are fluorescent at the assay wavelengths. If so, a different assay format may be necessary. |
Issue 2: Low Signal Intensity or Weak Response
A weak or absent fluorescence signal upon addition of AC-55541 can be due to a variety of factors related to the cells, reagents, or instrument settings.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Suboptimal Cell Health or Density | Ensure cells are healthy, within a low passage number, and seeded at an optimal density. Over-confluent or starved cells may not respond robustly to stimuli. |
| Inefficient Dye Loading | Optimize the concentration of the fluorescent calcium indicator and the loading time and temperature. Inadequate loading will result in a low intracellular dye concentration and a weak signal. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorescent dye being used. Adjust the gain settings to amplify the signal without saturating the detector.[5] |
| AC-55541 Degradation | Prepare fresh stock solutions of AC-55541 in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Low PAR2 Expression | The cell line used may not express sufficient levels of PAR2 to elicit a strong response. Confirm PAR2 expression using techniques like qPCR or western blotting. |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise the reliability and statistical significance of your data.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly and use reverse pipetting techniques for viscous solutions. Ensure consistent mixing in each well. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating to achieve a consistent cell number in each well. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. To mitigate this, avoid using the outermost wells or fill them with sterile water or PBS. |
| Temperature Gradients | Allow plates to equilibrate to the assay temperature before adding reagents to prevent temperature-induced variations in reaction rates. |
Experimental Protocols
Key Experiment: AC-55541-Induced Calcium Mobilization Assay
This protocol outlines a general procedure for measuring intracellular calcium changes in response to AC-55541 using a fluorescent plate reader.
Materials:
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Cells expressing PAR2 (e.g., HT-29, HEK293)
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Black-walled, clear-bottom 96-well or 384-well plates
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Fluorescent calcium indicator (e.g., Fluo-4 AM)
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Pluronic F-127
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AC-55541
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Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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Fluorescence plate reader with an injection system
Methodology:
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Cell Plating: Seed cells into the microplate at a predetermined optimal density and culture overnight to allow for attachment.
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Dye Loading:
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Prepare a loading solution of the calcium indicator (e.g., 4 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.04% Pluronic F-127) in the assay buffer.
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Remove the culture medium from the cells and add the dye loading solution.
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Incubate the plate at 37°C for 1 hour in the dark.
-
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Cell Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.
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Compound Addition and Measurement:
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Place the plate in the fluorescence reader and allow it to equilibrate.
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Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
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Establish a stable baseline fluorescence reading for a short period.
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Inject a prepared solution of AC-55541 and immediately begin recording the change in fluorescence intensity over time.
-
Visualizations
Signaling Pathway
References
- 1. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: Addressing AC-55541 Cytotoxicity in Long-Term Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity associated with AC-55541 in long-term assays. While AC-55541 is a promising therapeutic candidate, its long-term application in cell culture can lead to unintended cytotoxic effects. This guide offers practical solutions and detailed protocols to help you navigate these challenges and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for AC-55541?
A1: AC-55541 is an inhibitor of the pro-survival signaling pathway mediated by the kinase XYZ. By blocking XYZ, AC-55541 is designed to induce apoptosis in rapidly dividing cells. However, off-target effects or prolonged pathway inhibition can impact the viability of even non-target cells in long-term culture.
Q2: What are the common signs of AC-55541-induced cytotoxicity in long-term assays?
A2: In long-term cultures, AC-55541-induced cytotoxicity can manifest as:
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Reduced cell viability and proliferation: A significant decrease in the rate of cell growth or an increase in cell death over time.
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Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface. An increase in cellular debris may also be observed.
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Induction of apoptosis: An increase in the population of cells undergoing programmed cell death, which can be confirmed by assays such as Annexin V staining or caspase activity assays.
Q3: My cells look unhealthy after a few days of treatment with AC-55541, even at a low concentration. What could be the issue?
A3: Several factors could contribute to this observation:
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Compound instability: AC-55541 may be unstable in culture medium over long incubation periods, leading to the formation of toxic byproducts.
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Cumulative off-target effects: Even minor off-target effects can accumulate over time, leading to significant cytotoxicity.
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Cell line sensitivity: Your specific cell line may be particularly sensitive to the long-term inhibition of the XYZ pathway or to off-target effects of AC-55541.
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Solvent toxicity: The solvent used to dissolve AC-55541 (e.g., DMSO) may be exerting toxic effects, especially with repeated dosing.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect of AC-55541?
A4: Differentiating between cytotoxicity (cell death) and cytostasis (inhibition of proliferation) is crucial for interpreting your results. This can be achieved by:
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Cell Counting: A cytotoxic compound will lead to a decrease in the number of viable cells over time, while a cytostatic compound will result in a plateau of cell numbers.[1]
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Apoptosis and Necrosis Assays: Assays that specifically measure markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release, propidium iodide uptake) can confirm cell death.
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Real-Time Cell Analysis: Systems that continuously monitor cell proliferation can provide a clear picture of the compound's effect over time.[2]
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Long-Term Assays
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response experiment with a wider range of AC-55541 concentrations to determine the optimal non-toxic concentration for your specific cell line and assay duration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically below 0.1%). Run a vehicle control (medium with the same concentration of solvent) to confirm that the solvent is not the cause of cytotoxicity. |
| Compound Instability | Prepare fresh stock solutions of AC-55541 for each experiment. If instability is suspected, consider performing media changes with freshly prepared compound at regular intervals during the long-term assay. |
| Cell Line Sensitivity | Consider using a different cell line that may be less sensitive to the effects of AC-55541. Alternatively, try to adapt your current cell line to lower concentrations of the compound over time. |
| Contamination | Regularly check your cell cultures for any signs of microbial contamination. Discard any contaminated cultures and reagents.[3] |
Guide 2: High Variability in Cytotoxicity Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension and optimize the seeding density for your specific cell line and plate format to ensure consistent cell numbers across wells.[3] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate compounds and media components. To mitigate this, avoid using the outermost wells for experimental samples or ensure proper humidification in the incubator.[1][3] |
| Reagent and Assay Variability | Ensure all reagents are properly prepared, stored, and within their expiration dates. For assays like the MTT assay, ensure complete solubilization of formazan crystals before reading the absorbance.[3] |
| Inconsistent Incubation Times | Ensure that the incubation times for compound treatment and assay development are consistent across all experiments. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for AC-55541 cytotoxicity studies.
Table 1: IC50 Values of AC-55541 in Different Cell Lines after 72-hour Treatment
| Cell Line | IC50 (µM) | Assay Method |
| Cell Line A | 5.2 | MTT Assay |
| Cell Line B | 12.8 | XTT Assay |
| Cell Line C | 25.1 | RealTime-Glo™ |
Table 2: Effect of Incubation Time on AC-55541 Cytotoxicity in Cell Line A
| Incubation Time (hours) | IC50 (µM) | Assay Method |
| 24 | 15.7 | MTT Assay |
| 48 | 8.9 | MTT Assay |
| 72 | 5.2 | MTT Assay |
| 96 | 2.1 | MTT Assay |
Experimental Protocols
Protocol 1: MTT Assay for Long-Term Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[3][4]
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Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with a range of AC-55541 concentrations and a vehicle control. For long-term assays (e.g., 72 or 96 hours), consider a media change with fresh compound every 48 hours.
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MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
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Solubilization: Carefully remove the media. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
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Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a plate reader.
Protocol 2: Real-Time Cell Viability Assay (RealTime-Glo™ MT Cell Viability Assay)
This protocol is based on the RealTime-Glo™ MT Cell Viability Assay.[5][6][7]
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Reagent Preparation: Prepare the 2X RealTime-Glo™ reagent by mixing the MT Cell Viability Substrate and the NanoLuc® Enzyme.
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Cell Plating: Seed cells in a white-walled 96-well plate at the desired density.
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Dosing and Reagent Addition: Add the test compound (AC-55541) and the RealTime-Glo™ reagent to the wells simultaneously.
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Incubation: Incubate the plate at 37°C and 5% CO2 for the desired duration of the experiment (e.g., up to 72 hours).
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Luminescence Measurement: Measure luminescence at regular intervals (e.g., every 2, 4, 8, 24, 48, and 72 hours) using a plate reader. The luminescent signal is proportional to the number of viable cells.[8]
Visualizations
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. RealTime-Glo™ MT Cell Viability Assay [protocols.io]
- 6. RealTime-Glo™ MT Cell Viability Assay Technical Manual [worldwide.promega.com]
- 7. scribd.com [scribd.com]
- 8. What is the protocol of real-time viability assay? | AAT Bioquest [aatbio.com]
Validation & Comparative
AC-55541 Demonstrates Superior Potency to SLIGRL-NH2 in PAR2 Activation
For researchers in pharmacology and drug development, the quest for potent and selective receptor agonists is paramount. In the context of Protease-Activated Receptor 2 (PAR2), a key player in inflammation and pain, both the small molecule AC-55541 and the peptide SLIGRL-NH2 serve as valuable research tools. However, experimental data clearly indicates a significant potency advantage for AC-55541.
AC-55541, a non-peptidic compound, has emerged as a highly potent and selective agonist of PAR2.[1][2] In contrast, the peptide agonist SLIGRL-NH2, derived from the tethered ligand sequence of the receptor, exhibits considerably lower potency.[3][4] Direct comparative studies have shown SLIGRL-NH2 to be 30 to 300 times less potent than AC-55541 in activating PAR2 signaling pathways.[3] This difference in potency is a critical consideration for in vitro and in vivo experimental design.
Potency Comparison
The potency of these two agonists has been quantified across various cellular assays, with AC-55541 consistently demonstrating activity at lower concentrations than SLIGRL-NH2.
| Compound | Assay Type | Potency (EC50 / pEC50) | Reference |
| AC-55541 | Ca2+ Mobilization | pEC50 = 6.6 (~251 nM) | [1][2] |
| Phosphatidylinositol (PI) Hydrolysis | pEC50 = 5.9 (~1.26 µM) | [1][2] | |
| Cell Proliferation | pEC50 = 6.7 (~200 nM) | [1][2] | |
| General PAR2 Signaling Assays | 200 - 1000 nM | [3][5] | |
| SLIGRL-NH2 | General PAR2 Activation | EC50 = 0.5 - 2.0 µM | [6] |
| Relaxation in Endothelium-free Preparations | EC50 = 10 µM | [7] |
Receptor Specificity
While both compounds are agonists for PAR2, their specificity profiles differ. AC-55541 is highly selective for PAR2, showing no activity at other PAR subtypes or a panel of over 30 other receptors involved in nociception and inflammation.[1][2][3] In addition to its activity at PAR2, SLIGRL-NH2 has also been reported to be an agonist of the Mas-related G protein-coupled receptor C11 (MrgprC11).[7]
Signaling Pathways
Both AC-55541 and SLIGRL-NH2 activate PAR2, a G protein-coupled receptor (GPCR), leading to the initiation of downstream intracellular signaling cascades. The primary pathways activated include the mobilization of intracellular calcium (Ca2+) and the hydrolysis of phosphatidylinositol, which are characteristic of Gq protein coupling.[1][2][3][4] Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway has also been documented for PAR2 agonists like SLIGRL-NH2.[4]
References
- 1. AC 55541 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 2. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 3. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AC-55541 | Proteasome | Protease-activated Receptor | TargetMol [targetmol.com]
- 6. SLIGRL-NH2 | PAR2 agonist | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of AC-55541 and Other Protease-Activated Receptor 2 (PAR2) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic small molecule Protease-Activated Receptor 2 (PAR2) agonist, AC-55541, with other notable PAR2 agonists. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies of PAR2 pharmacology and signaling.
Introduction to PAR2 and its Agonists
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin. This cleavage unmasks a tethered ligand sequence (SLIGKV-NH2 in humans and SLIGRL-NH2 in rodents) that binds to the receptor and initiates intracellular signaling.[2]
In addition to endogenous activation by proteases, a variety of synthetic agonists have been developed to study PAR2 function. These include peptide agonists that mimic the tethered ligand sequence and non-peptidic small molecule agonists. AC-55541 is a potent and selective small-molecule PAR2 agonist that has been instrumental in elucidating the roles of PAR2 in various disease models.[3][4] This guide compares the in vitro and in vivo activities of AC-55541 with other commonly used PAR2 agonists.
Quantitative Comparison of PAR2 Agonist Activity
The following tables summarize the reported in vitro potencies of AC-55541 and other selected PAR2 agonists in various functional assays. It is important to note that potency values can vary depending on the cell line and specific assay conditions used.
| Agonist | Type | Cellular Proliferation (pEC50) | Phosphatidylinositol (PI) Hydrolysis (pEC50) | Calcium (Ca2+) Mobilization (pEC50) | Reference |
| AC-55541 | Small Molecule | 6.7 | 5.9 | 6.6 | [4][5] |
| AC-264613 | Small Molecule | Not Reported | Potency range: 30-100 nM | Potency range: 30-100 nM | [3][6] |
| SLIGRL-NH2 | Peptide | Not Reported | 30-300 times less potent than AC-55541 and 2-furoyl-LIGRLO-NH2 | 30-300 times less potent than AC-55541 and 2-furoyl-LIGRLO-NH2 | [3] |
| 2-furoyl-LIGRLO-NH2 | Peptide | Not Reported | Similar potency to AC-55541 | Similar potency to AC-55541 and 10-300 times more potent than SLIGRL-NH2 | [3][7][8] |
| GB110 | Non-peptide | Not Reported | Not Reported | Mediates intracellular Ca2+ release | [2] |
Table 1: In Vitro Potency of PAR2 Agonists. This table compares the potency of AC-55541 with other PAR2 agonists in cellular proliferation, phosphatidylinositol hydrolysis, and calcium mobilization assays. Potency is expressed as pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum possible response) or as a potency range in nM.
PAR2 Signaling Pathways
Activation of PAR2 leads to the coupling of several intracellular G proteins, including Gαq, Gαi/o, and Gα12/13, as well as the recruitment of β-arrestins.[9] These signaling events can be cell-type and agonist-dependent, leading to a concept known as "biased agonism," where an agonist may preferentially activate one signaling pathway over another. For instance, the PAR2 ligand GB88 has been shown to act as a biased antagonist of Gq-mediated calcium signaling while acting as an agonist for ERK and RhoA activation.[10][11]
References
- 1. innoprot.com [innoprot.com]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AC 55541 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
AC-55541: A Comparative Guide to its Selectivity for Protease-Activated Receptor 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective PAR2 agonist, AC-55541, against other Protease-Activated Receptor (PAR) subtypes. The information presented is based on available experimental data to inform research and development activities.
Executive Summary
AC-55541 is a potent and highly selective agonist for Protease-Activated Receptor 2 (PAR2).[1][2][3][4] Experimental evidence demonstrates that AC-55541 effectively activates PAR2, leading to downstream signaling events such as intracellular calcium mobilization, phosphatidylinositol (PI) hydrolysis, and cellular proliferation.[1][4][5] Crucially, studies have consistently reported that AC-55541 exhibits no significant activity at other PAR subtypes, namely PAR1, PAR3, and PAR4, highlighting its exceptional selectivity.[1][2][3][4][5]
Comparative Selectivity Profile of AC-55541
The following table summarizes the activity of AC-55541 against the four human PAR subtypes. The data is compiled from in vitro functional assays.
| Receptor Subtype | Agonist Activity of AC-55541 | Reference |
| PAR1 | No activity reported | [5] |
| PAR2 | Potent Agonist | [1][2][3][4][5] |
| PAR3 | No activity reported | [5] |
| PAR4 | No activity reported | [5] |
Quantitative Performance Data
AC-55541's potency at PAR2 has been quantified across various functional assays. The half-maximal effective concentration (pEC50) values demonstrate its robust activity.
| Functional Assay | pEC50 of AC-55541 at PAR2 | Reference |
| Cellular Proliferation | 6.7 | [1][3][4] |
| Phosphatidylinositol (PI) Hydrolysis | 5.9 | [1][3][4] |
| Calcium (Ca2+) Mobilization | 6.6 | [1][3][4] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Experimental Methodologies
The following are detailed protocols for the key experiments used to determine the selectivity and potency of AC-55541.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of Gq-coupled GPCR signaling.
Objective: To determine the ability of AC-55541 to induce calcium release in cells expressing PAR subtypes.
Materials:
-
Cells expressing the target PAR subtype (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
AC-55541 and control compounds
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Culture: Plate cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Remove culture medium and incubate cells with Fluo-4 AM loading solution in assay buffer for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Addition: Place the plate in the fluorescence reader. Record baseline fluorescence, then inject a solution of AC-55541 or a control agonist.
-
Data Acquisition: Measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC50 value.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates, a product of phospholipase C (PLC) activation, which is downstream of Gq-coupled receptor activation.
Objective: To measure the AC-55541-induced production of inositol phosphates in cells expressing PAR2.
Materials:
-
Cells expressing PAR2
-
[³H]-myo-inositol
-
Cell culture medium
-
Stimulation buffer (e.g., HEPES-buffered saline)
-
AC-55541
-
Dowex AG1-X8 resin
-
Scintillation counter
Protocol:
-
Radiolabeling: Incubate cells with [³H]-myo-inositol in culture medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Washing: Wash cells to remove unincorporated [³H]-myo-inositol.
-
Stimulation: Incubate the cells with various concentrations of AC-55541 in stimulation buffer containing LiCl (to inhibit inositol monophosphatase) for 1 hour at 37°C.
-
Extraction: Terminate the stimulation by adding a cold acid solution (e.g., trichloroacetic acid).
-
Purification: Apply the cell lysates to Dowex AG1-X8 columns to separate the inositol phosphates from other cellular components.
-
Quantification: Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.
-
Analysis: Plot the amount of [³H]-inositol phosphates produced against the concentration of AC-55541 to determine the EC50.
Cellular Proliferation Assay
This assay assesses the effect of a compound on cell growth and division.
Objective: To determine the effect of AC-55541 on the proliferation of cells expressing PAR2.
Materials:
-
Cells expressing PAR2
-
Cell culture medium and serum
-
AC-55541
-
A reagent for measuring cell viability (e.g., MTT, AlamarBlue, or a DNA-binding fluorescent dye)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Treatment: After allowing the cells to attach, replace the medium with a low-serum medium containing various concentrations of AC-55541.
-
Incubation: Incubate the cells for a period of 24-72 hours.
-
Quantification: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Analysis: The signal, which is proportional to the number of viable cells, is plotted against the concentration of AC-55541 to determine its effect on cell proliferation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways for each PAR subtype and a typical experimental workflow for assessing compound selectivity.
Caption: General signaling pathways of PAR subtypes.
Caption: Experimental workflow for selectivity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating AC-55541 Activity: A Comparative Guide to PAR2 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of the selective Protease-Activated Receptor 2 (PAR2) agonist, AC-55541, through the use of a PAR2 antagonist. We will explore the experimental design, present key data in a comparative format, and detail the necessary protocols to ensure robust and reproducible results.
AC-55541 is a potent and selective small-molecule agonist of PAR2, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3] Validating the on-target activity of AC-55541 is a critical step in its pharmacological characterization. The most direct method for this validation is to demonstrate that its cellular effects are specifically blocked by a known PAR2 antagonist.
Comparative Analysis of PAR2 Antagonists
Several PAR2 antagonists have been developed, each with distinct characteristics. For the purpose of validating AC-55541 activity, a potent and well-characterized antagonist is essential. Below is a comparison of two potential candidates: I-191 and GB88.
| Feature | I-191 | GB88 |
| Mechanism | Full antagonist, non-competitive | Biased antagonist, pathway-selective |
| Reported Activity | Inhibits multiple PAR2 signaling pathways (Ca2+ release, ERK1/2 phosphorylation, RhoA activation)[4] | Selectively inhibits PAR2/Gq/Ca2+ signaling, but acts as an agonist for other pathways (cAMP, ERK, Rho)[5][6] |
| Potency | High potency, with a long receptor residence time[4] | Orally active with demonstrated in vivo efficacy[5][6] |
| Suitability for Validation | Excellent for demonstrating broad on-target activity of AC-55541 across multiple signaling outputs. | Useful for dissecting which specific PAR2-mediated pathways are activated by AC-55541. |
For a comprehensive validation of AC-55541's general PAR2 agonism, I-191 is the more suitable antagonist due to its full and non-biased antagonism of multiple PAR2 signaling pathways.
Experimental Design for Validating AC-55541 Activity
The core principle of this validation is to demonstrate that pre-treatment with a PAR2 antagonist, such as I-191, can effectively block the cellular response induced by AC-55541. A common and robust method to assess PAR2 activation is to measure intracellular calcium mobilization.
Experimental Workflow
References
- 1. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
AC-55541: A Comparative Analysis of its Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G-Protein Coupled Receptor (GPCR) agonist AC-55541, with a focus on its cross-reactivity profile. The information presented is based on available experimental data to aid in the evaluation of this compound for research and drug development purposes.
AC-55541 is recognized as a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2).[1][2] Its selectivity is a critical attribute, as off-target effects can lead to undesirable side effects and confound experimental results. This guide summarizes the known activity of AC-55541 and provides context for its use by detailing the experimental methodologies employed in its characterization.
Quantitative Data Summary
AC-55541's potency at the PAR2 receptor has been quantified through various in vitro functional assays. The following table summarizes the key potency values (pEC50) for AC-55541 in activating PAR2-mediated signaling pathways. A higher pEC50 value indicates greater potency.
| Assay Type | Reported pEC50 | Description |
| Cell Proliferation | 6.7 | Measures the ability of the compound to stimulate cell growth through PAR2 activation. |
| Phosphatidylinositol (PI) Hydrolysis | 5.9 | Quantifies the compound's efficacy in stimulating the hydrolysis of PI, a key step in Gq-coupled GPCR signaling. |
| Ca2+ Mobilization | 6.6 | Measures the increase in intracellular calcium concentration following PAR2 activation. |
Data sourced from multiple publications, including Gardell et al., 2008.[1][2]
Cross-Reactivity Profile
A key characteristic of AC-55541 is its high selectivity for PAR2. The seminal study by Gardell et al. (2008) reported that AC-55541 "displays no activity at other PAR subtypes or at over 30 other receptors involved in nociception and inflammation".[1] This screening was performed to assess the compound's potential for off-target effects.
Unfortunately, the specific list of the more than 30 GPCRs and other molecular targets against which AC-55541 was screened, along with the corresponding binding affinity or functional data, is not detailed in the primary publication or its publicly available supplementary materials. While the statement of selectivity is widely cited, the raw comparative data is not readily accessible in the scientific literature.
Therefore, a direct, quantitative comparison of AC-55541's activity against a broad panel of GPCRs cannot be presented at this time. Researchers are advised to consider this limitation and, if necessary, conduct their own comprehensive selectivity profiling for their specific research context.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to characterize AC-55541, the following diagrams illustrate the PAR2 signaling pathway and the general workflows for key experimental procedures.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the activity and selectivity of GPCR ligands like AC-55541.
Calcium Mobilization Assay
This functional assay is used to determine the potency of a ligand in activating a Gq-coupled receptor, such as PAR2, by measuring the resulting increase in intracellular calcium.
1. Cell Preparation:
- HEK293 cells stably expressing human PAR2 are seeded into black, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the assay.
- Cells are incubated overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading:
- The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).
- A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is added to each well.
- The plate is incubated in the dark at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
3. Compound Preparation and Measurement:
- Serial dilutions of AC-55541 are prepared in the assay buffer at a concentration 4-5 times the final desired concentration.
- The plate is placed in a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).
- A baseline fluorescence reading is taken for 10-20 seconds.
- The instrument automatically adds the AC-55541 dilutions to the cell plate.
- Fluorescence intensity is continuously recorded for 2-3 minutes to capture the kinetic response of the calcium transient.
4. Data Analysis:
- The increase in fluorescence intensity over baseline is plotted against the logarithm of the compound concentration.
- A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is then converted to pEC50.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to quantify the functional activity of a Gq-coupled GPCR agonist.
1. Cell Labeling:
- Cells expressing PAR2 are plated in 24-well plates and incubated overnight.
- The medium is replaced with inositol-free medium containing [3H]myo-inositol and incubated for 18-24 hours to label the cellular phosphoinositide pools.
2. Agonist Stimulation:
- Cells are washed with a buffered salt solution.
- An assay buffer containing LiCl (to inhibit inositol monophosphatase) is added, and the cells are pre-incubated.
- AC-55541 at various concentrations is added, and the cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.
3. Inositol Phosphate Extraction:
- The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid).
- The cell lysates are collected, and the inositol phosphates are separated from other components using anion-exchange chromatography columns.
4. Quantification:
- The radioactivity of the eluted inositol phosphates is measured using a scintillation counter.
5. Data Analysis:
- The amount of [3H]inositol phosphates produced is plotted against the logarithm of the AC-55541 concentration.
- A dose-response curve is fitted to determine the EC50 and pEC50 values.
Radioligand Binding Assay (for Selectivity Screening)
This assay is a standard method to determine the affinity of a compound for a specific receptor and is widely used to assess selectivity by testing against a panel of different GPCRs.
1. Membrane Preparation:
- Membranes are prepared from cells or tissues expressing the GPCR of interest. This typically involves homogenization and centrifugation to isolate the membrane fraction.
- The protein concentration of the membrane preparation is determined.
2. Binding Reaction:
- A constant concentration of a specific radioligand for the target GPCR is incubated with the cell membranes.
- A range of concentrations of the unlabeled test compound (AC-55541) is added to compete with the radioligand for binding to the receptor.
- The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
- The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
- The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
- The percentage of specific binding of the radioligand is plotted against the logarithm of the AC-55541 concentration.
- An inhibition curve is fitted to the data to determine the IC50 value (the concentration of AC-55541 that inhibits 50% of the specific radioligand binding).
- The IC50 is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. This process is repeated for a panel of different GPCRs to determine the selectivity profile.
References
A Comparative Analysis of AC-55541 and Endogenous Agonists in Proteinase-Activated Receptor 2 (PAR2) Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the synthetic small-molecule agonist AC-55541 with that of endogenous activators of Proteinase-Activated Receptor 2 (PAR2), primarily the serine proteases trypsin and tryptase. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction to PAR2 Activation
Proteinase-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and tissue repair.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus. This cleavage unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling.[3] Endogenous activators of PAR2 are primarily serine proteases such as trypsin and mast cell tryptase.[1][2] AC-55541 is a potent and selective, non-peptidic small-molecule agonist of PAR2 that activates the receptor without the need for proteolytic cleavage.[4][5] This guide explores the comparative efficacy of AC-55541 and these endogenous activators.
Quantitative Comparison of Agonist Efficacy
The efficacy of AC-55541, trypsin, and tryptase has been evaluated in various in vitro assays. The most common of these is the measurement of intracellular calcium mobilization upon receptor activation. The half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50) is a standard measure of agonist potency.
| Agonist | Assay Type | Cell Line | pEC50 / EC50 | Reference |
| AC-55541 | Calcium Mobilization | Not Specified | pEC50 = 6.6 | |
| Phosphatidylinositol Hydrolysis | Not Specified | pEC50 = 5.9 | [5] | |
| Cell Proliferation | Not Specified | pEC50 = 6.7 | ||
| Trypsin | Calcium Mobilization | P-STS cells | Not specified, but effective | [6] |
| Airway Relaxation | Rat Trachea | pEC50 = 5.1 | [7] | |
| Tryptase | Calcium Mobilization | Human Airway Smooth Muscle Cells | Concentration-dependent (7.5-30 mU/ml) | [8] |
| Itch Response (in vivo) | ICR Mice | Peak effect at 0.1 ng/site | [9] |
Signaling Pathways: Canonical and Biased Agonism
Activation of PAR2 by both endogenous proteases and synthetic agonists like AC-55541 triggers a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gαq, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, a key event in many cellular responses.[3]
However, emerging evidence points towards the concept of "biased agonism," where different agonists can stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways.[3][10] For instance, some agonists may preferentially activate β-arrestin-mediated signaling, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway, independent of G protein coupling.[10] This differential signaling can lead to distinct physiological outcomes. While both AC-55541 and endogenous activators like trypsin can induce calcium mobilization and ERK phosphorylation, the relative potency and kinetics of these responses may differ, suggesting potential biased signaling properties of AC-55541.[4][10]
Comparative In Vivo Efficacy
The in vivo effects of AC-55541 and endogenous PAR2 activators often manifest as pro-inflammatory and pro-nociceptive responses.
-
AC-55541: Intrapaw administration of AC-55541 in rodents has been shown to induce robust and persistent thermal hyperalgesia and edema.[4] These effects highlight its potent pro-inflammatory and pain-sensitizing properties in a living system.
-
Trypsin and Tryptase: Similarly, endogenous activators are key players in inflammation and pain. Trypsin has been shown to induce inflammatory responses and hyperalgesia through PAR2 activation.[11] Mast cell tryptase is a potent pruritogenic (itch-inducing) agent, an effect mediated by PAR2.[9] It also contributes to neurogenic inflammation and increased intestinal permeability.[12][13]
The similar in vivo profiles of AC-55541 and endogenous proteases underscore the former's utility as a tool to probe the physiological and pathological roles of PAR2 activation.
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines a typical fluorescence-based assay to measure intracellular calcium mobilization following PAR2 activation.
Materials:
-
HEK-293 cells stably expressing human PAR2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplates
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
AC-55541, Trypsin, Tryptase stock solutions
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Plating: Seed PAR2-expressing HEK-293 cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
Agonist Preparation: During the incubation, prepare serial dilutions of AC-55541, trypsin, and tryptase in HBSS in a separate 96-well plate.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically inject the agonist solutions into the wells.
-
Immediately begin recording fluorescence intensity at short intervals (e.g., every 1-2 seconds) for 2-3 minutes to capture the transient calcium response.
-
-
Data Analysis: The change in fluorescence intensity over time is used to determine the cellular response. EC50 values are calculated from the dose-response curves.
References
- 1. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]
- 2. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 4. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protease‐Activated Receptor 2 Activation Provokes an Increase in Intracellular Calcium and Serotonin Secretion in a Human Enteroendocrine Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of protease-activated receptor (PAR)-1, -2 and -4-activating peptides, thrombin and trypsin in rat isolated airways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selected contribution: tryptase-induced PAR-2-mediated Ca(2+) signaling in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent pruritogenic action of tryptase mediated by PAR-2 receptor and its involvement in anti-pruritic effect of nafamostat mesilate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Memórias do Instituto Oswaldo Cruz - Protease-activated receptors and inflammatory hyperalgesia [memorias.ioc.fiocruz.br]
- 12. Mast cell tryptase controls paracellular permeability of the intestine. Role of protease-activated receptor 2 and beta-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitization of TRPA1 by PAR2 contributes to the sensation of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of AC-55541 and Other PAR2 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of the selective, small-molecule Protease-Activated Receptor 2 (PAR2) agonist, AC-55541, with other commonly used PAR2 activators. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating PAR2 pharmacology and its role in various physiological and pathological processes.
Comparative Analysis of In Vivo Efficacy
The in vivo effects of PAR2 activation are most commonly characterized by the induction of inflammatory responses, such as thermal hyperalgesia and paw edema. The following table summarizes the available quantitative data for AC-55541 and other PAR2 activators in these models.
| Activator | Animal Model | Endpoint | Dose | Route of Administration | Peak Effect | Reference |
| AC-55541 | Rat | Thermal Hyperalgesia | 30 µg | Intraplantar | ~2 hours post-administration | [1] |
| Rat | Paw Edema | 30 µg | Intraplantar | ~4 hours post-administration | [1] | |
| AC-264613 | Rat | Thermal Hyperalgesia | 10 µg | Intraplantar | ~2 hours post-administration | [1] |
| Rat | Paw Edema | 10 µg | Intraplantar | ~4 hours post-administration | [1] | |
| 2-furoyl-LIGRLO-NH₂ | Mouse | Thermal Hyperalgesia | 10 nmol | Intraplantar | Not Specified | [2] |
| Rat | Gastric Mucosal Protection | 10-100 µg/kg | Intraperitoneal | Not Applicable | [3] | |
| SLIGRL-NH₂ | Mouse | Thermal Hyperalgesia | 100 nmol | Intraplantar | Not Specified | [2] |
Note: Direct comparison of potencies should be made with caution due to variations in experimental conditions across different studies.
Pharmacokinetic Properties
The pharmacokinetic profiles of the small-molecule agonists AC-55541 and AC-264613 have been investigated in rats, providing insights into their absorption and elimination characteristics.
| Compound | Tmax (min) | Cmax (ng/mL) | Elimination Half-life (t½) (hours) |
| AC-55541 | 50 | 1035 | 6.1 |
| AC-264613 | 10 | 1233 | 2.5 |
Data obtained from intraperitoneal administration in male Sprague-Dawley rats.[4]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are based on established methods in the field and offer a foundation for reproducible experimental design.
Thermal Hyperalgesia Assessment (Hargreaves Test)
This method is used to assess sensitivity to thermal stimuli, a key indicator of inflammatory pain.
Apparatus:
-
Plantar Test Apparatus (e.g., Ugo Basile)
-
Individual Plexiglas enclosures on a glass surface
-
Mobile radiant heat source
Procedure:
-
Acclimatization: Place rodents in the individual enclosures on the glass plate and allow them to acclimate for at least 15-20 minutes before testing.[5]
-
Stimulus Application: Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.
-
Measurement: Activate the heat source, which starts a timer. The latency to paw withdrawal (e.g., lifting, licking) is automatically recorded. A cut-off time (typically 20-30 seconds) is set to prevent tissue damage.[6][7]
-
Data Analysis: The withdrawal latency is the primary endpoint. A decrease in withdrawal latency compared to baseline or a vehicle-treated group indicates thermal hyperalgesia.[8][9][10]
Paw Edema Measurement (Plethysmometry)
This technique quantifies the inflammatory response by measuring the increase in paw volume.
Apparatus:
-
Plethysmometer (e.g., Ugo Basile)
-
Measurement chamber filled with a conductive solution
Procedure:
-
Baseline Measurement: Gently immerse the rodent's hind paw into the measurement chamber up to a defined anatomical mark (e.g., the lateral malleolus). The volume of displaced fluid is recorded as the baseline paw volume.
-
Induction of Edema: Administer the PAR2 activator (e.g., via intraplantar injection) into the same paw.
-
Time-Course Measurement: At various time points after injection, measure the paw volume again using the plethysmometer.[11][12]
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at a given time point and the baseline volume. This change in volume is a direct measure of edema.[1][13][14]
PAR2 Signaling Pathway
Activation of PAR2 by agonists like AC-55541 initiates a complex network of intracellular signaling cascades. The following diagram illustrates the major G protein-dependent signaling pathways triggered by PAR2 activation.
Caption: PAR2 Signaling Pathways.
Conclusion
AC-55541 is a potent and selective small-molecule PAR2 agonist that elicits characteristic in vivo effects, including thermal hyperalgesia and edema, comparable to other well-established PAR2 activators. Its favorable pharmacokinetic profile, with a longer half-life than AC-264613, makes it a valuable tool for in vivo studies investigating the sustained effects of PAR2 activation. The choice of PAR2 activator for a particular study will depend on the specific research question, the desired route of administration, and the required duration of action. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for designing and interpreting in vivo studies involving PAR2 activation.
References
- 1. 2.13. Paw Edema Measurement [bio-protocol.org]
- 2. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Furoyl-LIGRL-NH2, a potent agonist for proteinase-activated receptor-2, as a gastric mucosal cytoprotective agent in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vivo pathway of thermal hyperalgesia by intrathecal administration of alpha,beta-methylene ATP in mouse spinal cord: involvement of the glutamate-NMDA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. deepdyve.com [deepdyve.com]
- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. An accurate and simple method for measurement of paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating PAR2 Expression: A Comparative Guide for AC-55541 Studies
For researchers, scientists, and drug development professionals investigating the selective PAR2 agonist AC-55541, rigorous validation of Protease-Activated Receptor 2 (PAR2) expression in the chosen cellular model is a critical prerequisite for obtaining reliable and reproducible data. This guide provides a comparative overview of key experimental methods for PAR2 validation, presents supporting data for AC-55541 and alternative agonists, and offers detailed experimental protocols.
Introduction to PAR2 and AC-55541
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and various physiological and pathophysiological processes.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to the receptor and initiates downstream signaling.[2]
AC-55541 is a potent and selective small-molecule agonist of PAR2.[3][4] It offers a valuable tool for studying PAR2 function without the use of proteolytic enzymes, which can have broader effects.[3] Studies have shown that AC-55541 activates PAR2 signaling pathways, leading to cellular responses such as proliferation, phosphatidylinositol (PI) hydrolysis, and calcium mobilization.[3][5]
Comparison of PAR2 Agonists
Before initiating studies with AC-55541, it is essential to understand its performance relative to other commonly used PAR2 agonists. The selection of an appropriate agonist can depend on the specific experimental goals, the cell system being used, and the desired potency and selectivity.
| Agonist | Type | Potency (EC50/pEC50) | Key Characteristics |
| AC-55541 | Small Molecule | pEC50 = 6.7 (Proliferation)[4]pEC50 = 5.9 (PI Hydrolysis)[6]pEC50 = 6.6 (Ca2+ Mobilization)[6]EC50: 200-1000 nM (Ca2+ Mobilization)[3][5] | Highly selective for PAR2 over other PAR subtypes and more than 30 other receptors.[3][6] Good metabolic stability.[7] |
| AC-264613 | Small Molecule | EC50: 30-100 nM (Ca2+ Mobilization)[5] | Represents a distinct chemical series from AC-55541.[3] |
| 2-furoyl-LIGRLO-NH2 | Peptide | EC50: ~0.1-0.8 µM (Ca2+ Mobilization)[8] | A potent and widely used synthetic peptide agonist.[8] |
| SLIGRL-NH2 | Peptide | 30 to 300 times less potent than 2-furoyl-LIGRLO-NH2 and AC-55541.[3][5] | A commonly used peptide agonist, but with lower potency.[3] |
| GB110 | Small Molecule | Activates PAR2-mediated intracellular Ca2+ release.[7] | A non-peptidic agonist developed to have more drug-like properties.[7] |
Validating PAR2 Expression: A Multi-Faceted Approach
A combination of techniques targeting mRNA, protein, and functional activity is recommended for robust validation of PAR2 expression. The choice of cell line is also critical, as PAR2 expression can vary significantly. For instance, human embryonic kidney (HEK293) cells, human lung adenocarcinoma cell lines A549 and NCI-H1299, and the human bronchial epithelial cell line BEAS-2B are known to express PAR2.[9][10][11] In contrast, some renal cell carcinoma (RCC) cell lines show significantly lower PAR2 expression compared to primary human kidney tubular epithelial cells (HTEC).[3]
Experimental Workflow for PAR2 Validation
Detailed Experimental Protocols
Quantitative PCR (qPCR) for PAR2 mRNA Expression
Objective: To quantify the relative abundance of PAR2 mRNA in the selected cell line.
Protocol:
-
RNA Extraction: Isolate total RNA from cultured cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit. The reaction is typically carried out in a thermocycler.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for PAR2 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system. A typical two-step cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for PAR2 and the housekeeping gene. Calculate the relative expression of PAR2 using the ΔΔCt method.
Western Blot for Total PAR2 Protein
Objective: To detect and quantify the total amount of PAR2 protein in cell lysates.
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PAR2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Flow Cytometry for Cell Surface PAR2
Objective: To quantify the expression of PAR2 on the cell surface.
Protocol:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Fc Receptor Blocking: Block Fc receptors to reduce non-specific antibody binding.
-
Primary Antibody Staining: Incubate the cells with a primary antibody targeting an extracellular epitope of PAR2.
-
Secondary Antibody Staining: If the primary antibody is not directly conjugated, wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data from a sufficient number of events.
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of positive cells and the mean fluorescence intensity.
Immunofluorescence for PAR2 Localization
Objective: To visualize the subcellular localization of PAR2.
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a culture plate and allow them to adhere.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilization (for intracellular targets): If targeting an intracellular epitope, permeabilize the cells with a detergent like Triton X-100. For surface staining, this step is omitted.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., PBS with BSA and/or normal serum).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against PAR2.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence or confocal microscope.
Calcium Mobilization Assay for PAR2 Function
Objective: To assess the functional activity of PAR2 by measuring changes in intracellular calcium levels upon agonist stimulation.
Protocol:
-
Cell Seeding: Seed PAR2-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Agonist Preparation: Prepare serial dilutions of AC-55541 and other PAR2 agonists in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the agonist and immediately begin kinetic reading of fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: Calculate the change in fluorescence (ΔF) over the baseline fluorescence (F0) to determine the response. Plot dose-response curves to determine the EC50 values for each agonist.
PAR2 Signaling Pathway
Activation of PAR2 by agonists like AC-55541 leads to the coupling of several G protein families and the initiation of multiple downstream signaling cascades.
By employing these methodologies, researchers can confidently validate PAR2 expression and function in their chosen cellular models, paving the way for insightful and robust studies utilizing the selective PAR2 agonist AC-55541.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of protease activated receptor-2 is reduced in renal cell carcinoma biopsies and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of proteinase-activated receptor 2 (PAR2) decreased the malignant progression of lung cancer cells and increased the sensitivity to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arigobio.com [arigobio.com]
- 11. publications.ersnet.org [publications.ersnet.org]
Validating AC-55541 as a PAR2 Agonist Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic molecule AC-55541 with other Protease-Activated Receptor 2 (PAR2) agonists. It details an experimental framework utilizing small interfering RNA (siRNA) to definitively confirm that the pharmacological effects of AC-55541 are mediated through its interaction with PAR2.
AC-55541 in Comparison to Alternative PAR2 Agonists
AC-55541 is a potent and selective non-peptidic agonist of PAR2.[1] Its performance is best understood in the context of other commonly used PAR2 activators. The following table summarizes the potency of AC-55541 in various cellular assays compared to other agonists.
| Compound | Type | pEC50 (Cell Proliferation) | pEC50 (PI Hydrolysis) | pEC50 (Ca2+ Mobilization) |
| AC-55541 | Small Molecule | 6.7 | 5.9 | 6.6 |
| AC-264613 | Small Molecule | Not Reported | Not Reported | 7.5 - 8.5 |
| 2-furoyl-LIGRLO-NH2 | Peptidomimetic | Not Reported | Not Reported | 6.8 - 7.1 |
| SLIGRL-NH2 | Peptide | Not Reported | Not Reported | 4.5 - 5.5 |
Data compiled from multiple sources.[1][2][3][4]
AC-55541 and AC-264613 are notable for being among the first small-molecule PAR2 agonists, offering potential advantages in terms of metabolic stability and bioavailability compared to peptide-based agonists.[2] While 2-furoyl-LIGRLO-NH2 is a potent peptide mimetic, the parent peptide SLIGRL-NH2 is considerably less potent.[2][3]
Experimental Validation of AC-55541 Target Engagement Using siRNA
To confirm that AC-55541 exerts its effects specifically through PAR2, a gene knockdown approach using siRNA is the gold standard. The logic of this experimental design is to first silence the expression of the PAR2 gene and then challenge the cells with AC-55541. If the cellular response to AC-55541 is diminished or abolished in the PAR2-silenced cells compared to control cells, it provides strong evidence that PAR2 is the direct target of AC-55541.
Experimental Workflow
References
- 1. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AC-55541: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of AC-55541, a selective protease-activated receptor 2 (PAR2) agonist. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of AC-55541. While specific toxicity data is limited, it is recommended to handle this compound with the same precautions as any potentially hazardous chemical.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
Engineering Controls:
-
Handle AC-55541 in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for AC-55541
The disposal of AC-55541, like all laboratory chemicals, must be conducted in accordance with federal, state, and local regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]
-
Waste Identification and Segregation:
-
Treat all AC-55541 waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous chemical waste.[1][3]
-
Segregate AC-55541 waste from other waste streams to prevent inadvertent reactions.[4] Specifically, avoid mixing it with incompatible materials.
-
-
Waste Collection and Containerization:
-
Collect AC-55541 waste in a designated, leak-proof container that is chemically compatible with the compound. The original container is often a suitable choice.[3][5]
-
The container must be in good condition, with a secure, tight-fitting lid.[4][6]
-
Keep the waste container closed at all times, except when adding waste.[1][2][5]
-
-
Waste Labeling:
-
Storage of Hazardous Waste:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure secondary containment is used for liquid waste to prevent spills.[2]
-
-
Arranging for Disposal:
Disposal of Empty AC-55541 Containers
Empty containers that previously held AC-55541 must also be managed properly to ensure no residual chemical is released into the environment.
-
Decontamination:
-
For containers that held solid AC-55541, ensure all visible residue has been removed.
-
For containers that held a solution of AC-55541, triple rinse the container with a suitable solvent (e.g., the solvent used to dissolve the compound).[1][7][8]
-
Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. [1][7]
-
-
Final Disposal:
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [5] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [5] |
| Container Rinsing | Triple rinse with an appropriate solvent | [1][7][8] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management principles. No experimental data on the degradation or neutralization of AC-55541 for disposal purposes is currently published. Therefore, the recommended approach is collection and disposal via a licensed hazardous waste management company arranged by your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of AC-55541 waste.
Caption: Workflow for the safe disposal of AC-55541 and its empty containers.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling AC-55541
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate and essential safety, logistical, and operational guidance for the handling of AC-55541, a potent and selective protease-activated receptor 2 (PAR2) agonist. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.
Immediate Safety and Handling
AC-55541 is a small molecule for research use only and is not intended for human or veterinary use.[1] Standard laboratory safety protocols for handling potent chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. | Protects eyes from splashes or aerosolized powder. |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions. | Minimizes inhalation exposure to the powdered form. |
Operational Plan: From Receipt to Experiment
A systematic workflow is essential for the safe and effective use of AC-55541.
Disposal Plan
All waste containing AC-55541 must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes empty vials, contaminated gloves, and weighing papers. |
| Liquid Waste | Collect all aqueous and organic solutions containing AC-55541 in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Quantitative Data Summary
AC-55541 is a potent agonist of the PAR2 receptor. Its activity has been characterized in several in vitro functional assays.
| Assay Type | Parameter | Value | Reference |
| Cell Proliferation | pEC50 | 6.7 | [1][2] |
| Phosphatidylinositol (PI) Hydrolysis | pEC50 | 5.9 | [1][2] |
| Calcium (Ca2+) Mobilization | pEC50 | 6.6 | [1][2] |
| In Vivo Pronociceptive Activity | Dose Range | 3-10 mg/kg (intrapaw) | [1] |
Solubility and Storage:
| Parameter | Specification |
| Solubility | Soluble to 50 mM in DMSO.[2] Also soluble in DMF.[1] |
| Storage Temperature | Store at -20°C.[2] Stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[3] |
| Stability | The solid compound is stable for at least 4 years when stored correctly.[1] |
Key Experimental Protocols
The following are detailed methodologies for key experiments involving AC-55541, adapted from standard procedures.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay measures the activation of the Gq-protein coupled receptor PAR2, leading to the hydrolysis of phosphatidylinositol.
-
Cell Culture: Plate cells expressing the PAR2 receptor in 24-well plates and grow overnight.
-
Radiolabeling: Replace the medium with serum-free, inositol-free medium containing 1 µCi/ml ³H-inositol and incubate overnight.
-
Treatment: Rinse the cells with a suitable buffer (e.g., Kreb-Bicarbonate buffer) containing LiCl and incubate for 60 minutes in the presence of varying concentrations of AC-55541.
-
Extraction: Terminate the reaction by adding a stop solution (e.g., MeOH:H₂O:HCl).
-
Quantification: Extract, purify, and quantify ³H-inositol monophosphate to determine the extent of PI hydrolysis.
Calcium (Ca²⁺) Mobilization Assay
This cell-based assay measures the intracellular calcium flux following the activation of the Gq-coupled PAR2 receptor.
-
Cell Preparation: Seed cells expressing the PAR2 receptor in a 96-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Aspirate the medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare a plate with varying concentrations of AC-55541.
-
Fluorescence Reading: Use a fluorescent imaging plate reader (FLIPR) or a similar microplate reader to measure the kinetic fluorescence signal upon the automated addition of AC-55541 to the cell plate. The change in fluorescence intensity correlates with the amount of intracellular calcium released.
In Vivo Hyperalgesia Assessment (Hargreaves Test)
This method assesses thermal hyperalgesia (increased sensitivity to heat) induced by AC-55541 in rodents.
-
Acclimation: Acclimate the animals (rats or mice) to the testing environment and apparatus.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.[4]
-
Compound Administration: Administer AC-55541 via the desired route (e.g., intraplantar injection).
-
Post-Treatment Measurement: At specified time points after administration, re-measure the paw withdrawal latency. A decrease in latency indicates hyperalgesia.
-
Data Analysis: The withdrawal latency is measured in seconds. A shorter withdrawal time signifies a more rapid response and increased pain sensitivity.[4]
Signaling Pathway Diagram
AC-55541 acts as an agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[5][6] Activation of PAR2 initiates a signaling cascade that is crucial in inflammation and nociception.
References
- 1. caymanchem.com [caymanchem.com]
- 2. AC 55541 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
